Hepcidin
説明
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
ETTPEQSNPLALFRSKRQSHLSMCRYCCKCCRNKGCGFCCKF |
製品の起源 |
United States |
Molecular Architecture and Functional Mechanisms of Hepcidin
Hepcidin Peptide Biosynthesis and Post-Translational Processing
Human hepcidin is encoded by the HAMP gene, located on chromosome 19q13.1. haematologica.org The gene encodes an 84-amino acid precursor protein known as preprohepcidin. nih.govhaematologica.orgwikipedia.org This precursor undergoes a series of enzymatic cleavages during its maturation process. nih.govhaematologica.org
The biosynthesis begins with the removal of a 24-amino acid N-terminal signal peptide, targeting the protein to the endoplasmic reticulum. nih.govwikipedia.orgmdpi.com This results in a 60-amino acid prohepcidin. nih.govwikipedia.org Subsequently, the 35-amino acid pro-region is cleaved by a furin-like proprotein convertase, yielding the mature, bioactive 25-amino acid peptide, hepcidin-25 (B1576460). nih.govhaematologica.orgwikipedia.orgibl-international.comkcl.ac.uk This processing is crucial for the peptide's secretion into the bloodstream. nih.gov
Research findings on hepcidin biosynthesis and processing:
| Precursor/Intermediate | Length (amino acids) | Processing Step | Location |
| Preprohepcidin | 84 | Signal peptide removal | Endoplasmic reticulum |
| Prohepcidin | 60 | Pro-region cleavage by furin | ER lumen/Golgi |
| Mature Hepcidin-25 | 25 | Final bioactive form | Secreted (plasma, urine) nih.govhaematologica.orgwikipedia.orgibl-international.comkcl.ac.uk |
Studies using metabolic radiolabeling in human hepatoma HepG2 cells and primary human hepatocytes have confirmed this processing pathway, showing rapid secretion of the mature peptide after cleavage of the signal sequence and pro-region. nih.gov
Functional Domains and Structure-Activity Relationships of Hepcidin
Mature hepcidin-25 is a cysteine-rich peptide containing eight cysteine residues that form four intramolecular disulfide bonds. nih.govnih.govhaematologica.orgsb-peptide.com These disulfide bonds are highly conserved across species and are crucial for stabilizing the peptide's hairpin tertiary structure. nih.govhaematologica.orgsb-peptide.comjpp.krakow.pluit.no Structural analysis by NMR spectroscopy has revealed a hairpin-like motif with a central core cross-linked by disulfide bonds and a flexible N-terminal region. nih.govuit.nonih.gov
The high cysteine content and the specific arrangement of disulfide bonds contribute to hepcidin's structural integrity and biological activity. haematologica.orgjpp.krakow.pl
Significance of Shorter Isoforms (e.g., Hepcidin-20 (B1576446), Hepcidin-22) in Bioactivity
In addition to the mature 25-amino acid form, shorter N-terminally truncated isoforms of hepcidin, such as hepcidin-20 and hepcidin-22, have been identified in human urine and serum. haematologica.orgwikipedia.orgkcl.ac.uk These shorter isoforms are thought to be degradation products of hepcidin-25. haematologica.orgwikipedia.orgkcl.ac.uk
Research findings on shorter hepcidin isoforms:
Hepcidin-22 is primarily detected in urine, supporting the hypothesis that it may be a urinary degradation product of hepcidin-25. haematologica.orgwikipedia.org
In vitro studies have shown that hepcidin-20 exhibits antibacterial and antifungal activity, albeit at concentrations significantly higher than those typically measured in healthy individuals. haematologica.org
These shorter isoforms (hepcidin-20, -22, and -24) have been reported to have minimal, if any, activity at the ferroportin receptor, suggesting their role in iron regulation is negligible compared to hepcidin-25. kcl.ac.uklancet.co.za
The presence and levels of these isoforms may be elevated in certain conditions with high hepcidin-25 levels, such as chronic kidney disease and sepsis. ashpublications.orgresearchgate.net
Molecular Mechanism of Hepcidin-Ferroportin Interaction
Hepcidin exerts its regulatory effect on iron homeostasis by binding to ferroportin (Fpn), the sole known iron exporter in vertebrates. nih.govkoreamed.orgnih.govashpublications.orgmdpi.com Ferroportin is expressed on the surface of cells involved in iron absorption, recycling, and storage, including duodenal enterocytes, reticuloendothelial macrophages, and hepatocytes. koreamed.orgashpublications.orglancet.co.zamdpi.com
The interaction between hepcidin and ferroportin leads to a decrease in the number of functional ferroportin molecules on the cell surface, thereby suppressing iron export. haematologica.org This is achieved through a multi-step molecular mechanism involving binding, conformational changes, internalization, and degradation of ferroportin. ashpublications.orgmdpi.comhaematologica.org
Hepcidin Binding to Ferroportin and Conformational Changes
Hepcidin binds to an extracellular-facing cavity within ferroportin, located between its N and C domains. researchgate.netbiorxiv.orgnih.gov Structural studies using cryo-electron microscopy have shown that hepcidin binds to ferroportin in an outward-open conformation, effectively occluding the iron efflux pathway. biorxiv.orgnih.govresearchgate.net This binding acts as a molecular cork, directly inhibiting iron transport. haematologica.orgbiorxiv.orgnih.govnih.gov
Key findings on hepcidin binding and conformational changes:
Hepcidin binding occurs within the central cavity of ferroportin. nih.gov
Hepcidin interacts with multiple helices of ferroportin. nih.gov
Structural analysis shows hepcidin binding to the C-lobe of ferroportin. mdpi.com
Hepcidin binding induces a conformational change in ferroportin. ashpublications.orgmdpi.comnih.govnih.gov
This conformational change exposes several ubiquitination sites on the intracellular loop 3 (ICL3) of ferroportin. ashpublications.orgmdpi.combiorxiv.org
Hepcidin binding to ferroportin is coupled to iron binding, with studies suggesting an increased hepcidin affinity in the presence of iron. biorxiv.orgresearchgate.net This indicates that only iron-loaded ferroportin molecules might be preferentially targeted for degradation. biorxiv.org
Ferroportin Internalization and Ubiquitin-Mediated Degradation Pathways
Following hepcidin binding and the induced conformational change, ferroportin undergoes internalization from the cell surface, primarily through clathrin-coated pits. nih.govnih.gov This internalization is triggered by the phosphorylation of tyrosine residues in a cytosolic domain of ferroportin, which become accessible after hepcidin binding. nih.govnih.govmolbiolcell.org
After internalization, ferroportin is targeted for degradation through the ubiquitin-proteasome and lysosomal pathways. ashpublications.orgmdpi.comsb-peptide.commdpi.comhaematologica.orgnih.govmolbiolcell.org Ubiquitination, the process of attaching ubiquitin molecules to target proteins, is a critical step in marking ferroportin for degradation. ashpublications.orgmdpi.commdpi.comhaematologica.orgnih.govmolbiolcell.org
Detailed mechanisms of ferroportin internalization and degradation:
Hepcidin binding triggers ubiquitination of lysine (B10760008) residues in the intracellular loop 3 (ICL3) of ferroportin. ashpublications.orgmdpi.commdpi.comhaematologica.orgbiorxiv.org Lysine 240 (K240) is particularly critical for hepcidin-induced ferroportin internalization and degradation. biorxiv.org Lysine 253 (K253) is also necessary for ubiquitination on the cell surface. nih.gov
Ubiquitination is required for internalized ferroportin to enter the multivesicular body (MVB) pathway, which leads to degradation in the late endosome/lysosome. nih.govmolbiolcell.org
While ubiquitination is essential for degradation, studies suggest that the inability to ubiquitinate ferroportin does not prevent hepcidin-induced internalization, but it inhibits its degradation. molbiolcell.org
Specific components of the ubiquitin system are involved in ferroportin degradation, including the E1 enzyme UBA6 and the adaptor protein NDFIP1. haematologica.org The E3 ubiquitin ligase Nedd4-2 has also been shown to be responsible for the ubiquitination of internalized ferroportin. nih.gov
The endocytic mechanism of ferroportin regulation by hepcidin resembles generic ligand-induced receptor endocytosis. mdpi.com
The combined effects of hepcidin-mediated occlusion of the iron export channel and the subsequent internalization and degradation of ferroportin lead to a significant reduction in cellular iron efflux, ultimately controlling systemic iron levels. mdpi.comhaematologica.orgbiorxiv.orgnih.govresearchgate.net
| Process | Key Events | Involved Molecules/Domains | Outcome |
| Hepcidin Binding | Hepcidin binds to extracellular cavity of ferroportin. researchgate.netbiorxiv.orgnih.gov | Hepcidin N-terminus, Ferroportin extracellular loop/cavity nih.govhaematologica.orgmdpi.comjpp.krakow.pluit.nonih.govloinc.orgashpublications.orgresearchgate.netbiorxiv.orgnih.gov | Occlusion of iron efflux pathway haematologica.orgbiorxiv.orgnih.govresearchgate.net |
| Conformational Change | Hepcidin binding induces structural changes in ferroportin. ashpublications.orgmdpi.comnih.govnih.gov | Ferroportin ICL3, Tyrosine residues ashpublications.orgmdpi.combiorxiv.orgnih.govnih.govmolbiolcell.org | Exposure of ubiquitination sites ashpublications.orgmdpi.combiorxiv.org |
| Internalization | Ferroportin is internalized from the cell surface. ashpublications.orgmdpi.commdpi.comhaematologica.orgnih.govnih.govmolbiolcell.org | Clathrin-coated pits, Phosphorylated tyrosines nih.govnih.gov | Removal of ferroportin from plasma membrane |
| Ubiquitination/Degradation | Ubiquitin is attached to ferroportin, targeting it for degradation. ashpublications.orgmdpi.commdpi.comhaematologica.orgnih.govmolbiolcell.org | Lysine residues (K240, K253), Ubiquitin ligases (Nedd4-2, Rnf217), UBA6, NDFIP1 mdpi.comhaematologica.orgbiorxiv.orgnih.govmolbiolcell.org | Degradation in lysosomes/proteasomes ashpublications.orgmdpi.commdpi.comhaematologica.orgnih.govmolbiolcell.org |
Lysosomal Targeting and Breakdown of Ferroportin
The hepcidin-induced degradation of ferroportin is a critical process for regulating iron export. Upon hepcidin binding to ferroportin at the plasma membrane, a series of molecular events are triggered, leading to the internalization and subsequent lysosomal breakdown of the hepcidin-ferroportin complex nih.govtermedia.pltandfonline.commolbiolcell.orgashpublications.orghaematologica.orgresearchgate.nettandfonline.comfrontiersin.org.
A key step in this process is the ubiquitination of ferroportin mdpi.commolbiolcell.orghaematologica.orgresearchgate.netmdpi.comnih.gov. Hepcidin binding appears to induce a conformational change in ferroportin that triggers the ubiquitination of specific lysine residues, particularly within the lysine-rich cytoplasmic segment connecting the two 6-helix domains of ferroportin mdpi.commolbiolcell.orghaematologica.orgresearchgate.net. Ubiquitination, the covalent attachment of ubiquitin molecules to a protein, serves as a signal for various cellular processes, including protein degradation molbiolcell.orghaematologica.org.
Research indicates that hepcidin binding leads to tyrosine phosphorylation of ferroportin at the plasma membrane, which is critical for internalization molbiolcell.org. Following internalization, ferroportin is dephosphorylated and then ubiquitinated molbiolcell.org. While ubiquitination is essential for the degradation of internalized ferroportin, it does not prevent the initial hepcidin-induced internalization molbiolcell.org.
Studies have identified components of the ubiquitin system involved in ferroportin degradation. For instance, the alternative E1 enzyme UBA6 and the adaptor protein NDFIP1 have been shown to play a role in hepcidin-induced ferroportin degradation in vitro haematologica.org. Additionally, the E3 ubiquitin ligase RNF217 has been implicated in triggering ferroportin degradation in response to hepcidin binding mdpi.comashpublications.org.
Once ubiquitinated, ferroportin is targeted to the endosomal-lysosomal pathway for degradation nih.govtermedia.pltandfonline.commolbiolcell.orghaematologica.orgresearchgate.nettandfonline.com. The ubiquitinated ferroportin is trafficked through the multivesicular body (MVB) pathway, which is a crucial step in delivering transmembrane proteins to lysosomes for degradation molbiolcell.org. Depletion of proteins involved in MVB trafficking, such as Endosome Sorting Complex Required for Transport (ESCRT) proteins, has been shown to reduce the trafficking of ferroportin to the lysosome and delay its degradation molbiolcell.org.
The degradation of ferroportin within lysosomes effectively removes the iron export channels from the cell surface, leading to the retention of iron within the cell, typically stored bound to ferritin wikipedia.orgnih.gov. This cellular iron sequestration contributes to the decrease in plasma iron levels observed during periods of high hepcidin activity haematologica.orgtandfonline.com.
Data from research findings highlight the importance of specific residues in ferroportin for hepcidin-mediated regulation. For example, mutations in human ferroportin that prevent phosphorylation or ubiquitination can impair hepcidin-induced internalization and degradation, leading to hepcidin resistance and contributing to iron overload disorders molbiolcell.orgresearchgate.net. The human ferroportin mutation K240E, associated with clinical iron overload, interferes with ferroportin ubiquitination and causes hepcidin resistance in vitro researchgate.net.
Here is a summary of key steps in the lysosomal targeting and breakdown of ferroportin:
| Step | Description | Key Molecular Events Involved |
| 1. Hepcidin Binding | Hepcidin binds to ferroportin at the plasma membrane. | Conformational change in ferroportin. mdpi.commolbiolcell.org |
| 2. Tyrosine Phosphorylation | Ferroportin undergoes tyrosine phosphorylation at the plasma membrane. | Critical for internalization. molbiolcell.org |
| 3. Internalization | The hepcidin-ferroportin complex is internalized from the cell surface via endocytosis. | Requires phosphorylation; involves dynamin. molbiolcell.orgpnas.org |
| 4. Dephosphorylation | Internalized ferroportin is dephosphorylated. | Occurs after internalization. molbiolcell.org |
| 5. Ubiquitination | Ferroportin is ubiquitinated on specific lysine residues in its cytoplasmic tail. | Essential for degradation; involves E1 (UBA6), adaptor (NDFIP1), and E3 ligases (RNF217). mdpi.commolbiolcell.orghaematologica.orgresearchgate.netmdpi.comnih.govashpublications.org |
| 6. Trafficking to Lysosomes via MVBs | Ubiquitinated ferroportin is transported through the multivesicular body pathway. | Involves ESCRT proteins. molbiolcell.org |
| 7. Lysosomal Degradation | The hepcidin-ferroportin complex is broken down within lysosomes. | Results in removal of ferroportin from the cell surface and intracellular iron retention. nih.govtermedia.pltandfonline.commolbiolcell.orgashpublications.orghaematologica.orgresearchgate.nettandfonline.comfrontiersin.org |
Transcriptional and Post Transcriptional Regulation of Hepcidin Expression
Iron-Sensing Signaling Pathways
The liver acts as a central control point for systemic iron homeostasis, sensing circulating iron levels and relaying these signals to regulate hepcidin transcription. nih.govportlandpress.com A primary pathway involved in this iron-sensing mechanism is the Bone Morphogenetic Protein (BMP)/SMAD pathway. nih.govsci-hub.seportlandpress.com
Bone Morphogenetic Protein (BMP)/SMAD Pathway
The BMP/SMAD pathway is a major transcriptional regulator of hepcidin expression, controlling its production in response to most known regulatory signals, particularly increased body iron concentration. nih.govsci-hub.seresearchgate.net
BMPs are members of the transforming growth factor-beta (TGF-β) superfamily of cytokines that play crucial roles in various cellular processes. portlandpress.com In the context of hepcidin regulation, specific BMP ligands, notably BMP2 and BMP6, are key endogenous activators. nih.govhaematologica.org These ligands are primarily produced by liver sinusoidal endothelial cells. nih.govsci-hub.sehaematologica.org While BMP2 is expressed at higher levels, the regulation of BMP6 is considered a rate-limiting step in hepcidin regulation in response to iron. nih.gov BMP9 has also been shown to stimulate hepcidin transcription. portlandpress.complos.org
BMPs exert their effects by binding to dimeric serine-threonine kinase receptor complexes on the surface of hepatocytes. ashpublications.org These complexes consist of constitutively active BMP type II receptors (BMPRIIs) and BMP type I receptors (BMPRIs). sci-hub.se In hepatocytes, relevant BMPRIs include ALK2 and ALK3, while BMPRIIs include BMPR2 and ACVR2A. haematologica.orgashpublications.orglongdom.org Upon ligand binding, the BMPRIIs phosphorylate and activate the BMPRIs. sci-hub.se ALK2 is primarily involved in BMP6-dependent hepcidin upregulation in iron overload conditions, while ALK3 is thought to maintain basal hepcidin expression and preferentially signal in response to BMP2. haematologica.org BMP type II receptors show some redundancy in hepcidin regulation in vivo. haematologica.org
Hemojuvelin (HJV), also known as repulsive guidance molecule C (RGMc) or hemochromatosis type 2 protein (HFE2), functions as a crucial co-receptor for the BMP signaling pathway in hepatocytes. researchgate.netjci.orgnih.gov HJV enhances the cellular response to BMP ligands by binding directly to BMP2 and BMP4 and facilitating the assembly of the BMP signaling complex with type I BMP receptors. researchgate.netjci.orgnih.gov This interaction is essential for HJV-mediated activation of the BMP/SMAD pathway and subsequent hepcidin expression. jci.orgnih.gov Mutations in the gene encoding HJV are a common cause of juvenile hemochromatosis, leading to severe hepcidin deficiency and iron overload due to impaired BMP signaling. researchgate.netjci.orgnih.gov HJV exists in both membrane-bound (m-HJV) and soluble (s-HJV) forms, with s-HJV potentially inhibiting BMP-SMAD signaling by interfering with the pathway. researchgate.netnih.gov
Activation of the BMP receptor complex leads to the phosphorylation of intracellular receptor-activated SMAD (R-SMAD) proteins, specifically SMAD1, SMAD5, and SMAD8 (also known as SMAD9). sci-hub.seplos.orglongdom.orgmdpi.com These SMADs are the primary mediators of BMP signaling in this pathway. sci-hub.se This phosphorylation is a critical step in transducing the signal from the cell surface receptors into the cell. nih.gov Once phosphorylated, these R-SMADs undergo a conformational change that allows them to interact with a common mediator SMAD. sci-hub.selongdom.orgmdpi.com
Following phosphorylation, SMAD1/5/8 proteins form a heteromeric complex with the common mediator SMAD, SMAD4. sci-hub.selongdom.orgmdpi.com This complex then translocates from the cytoplasm into the nucleus. sci-hub.selongdom.orgmdpi.com In the nucleus, the SMAD1/5/8-SMAD4 complex binds to specific DNA sequences known as BMP-responsive elements (BREs) located in the promoter region of the hepcidin gene (HAMP). sci-hub.selongdom.org Binding of this complex to BREs is essential for the transcriptional activation and upregulation of hepcidin expression in response to BMP signaling. nih.govlongdom.orgmdpi.com Studies with liver-specific ablation of Smad4 in mice have demonstrated significantly low plasma hepcidin levels and a lack of response to iron overload and BMP signaling, highlighting the crucial role of SMAD4 in iron-mediated hepcidin expression. researchgate.netlongdom.org
The hemochromatosis proteins HFE and Transferrin Receptor 2 (TFR2) play a crucial role in modulating SMAD1/5/8 phosphorylation and hepcidin activation, functionally intersecting with the BMP/SMAD pathway. nih.govsci-hub.se Mutations in the genes encoding HFE and TFR2 are associated with hereditary hemochromatosis, characterized by inappropriately low hepcidin levels despite iron overload. nih.govsci-hub.sehaematologica.org
The HFE/TFR2 system is thought to be central to the liver's ability to sense circulating levels of transferrin-bound iron (holo-transferrin). nih.govportlandpress.commdpi.comresearchgate.net While the precise mechanisms and the formation of a stable HFE/TFR2 complex remain debated, both proteins are necessary for transferrin sensitivity in hepcidin regulation. portlandpress.comfrontiersin.org
Research suggests that HFE interacts with BMP type I receptors, such as ALK3, potentially stabilizing them at the cell surface and enhancing BMP signaling to increase hepcidin expression. portlandpress.com TFR2 is also believed to modulate the BMP/SMAD pathway; TFR2 deficient mice show reduced levels of phosphorylated SMAD1/5/8 in the liver. portlandpress.com It has been proposed that TFR2 is involved in the iron-induced upregulation of BMP6, and low BMP6 levels in the absence of functional TFR2 may contribute to reduced BMP/SMAD signaling and low hepcidin. portlandpress.com
Negative Regulation of BMP/SMAD Pathway
The Bone Morphogenetic Protein (BMP)/SMAD pathway is a primary positive regulator of hepcidin transcription, responding significantly to iron levels. researchgate.netfrontiersin.orgnih.govjci.org However, this pathway is also subject to negative regulation to fine-tune hepcidin expression and prevent excessive iron sequestration or release.
Transmembrane Serine Protease 6 (TMPRSS6) Activity on HJV
Transmembrane Serine Protease 6 (TMPRSS6), also known as matriptase-2, is a key negative regulator of hepcidin expression. haematologica.orgjci.orgnih.gov Mutations in the TMPRSS6 gene cause Iron-Refractory Iron Deficiency Anemia (IRIDA), a disorder characterized by inappropriately high hepcidin levels despite iron deficiency. haematologica.orgjci.orgnih.govmdpi.comfrontiersin.orgnih.gov
TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. jci.orgfrontiersin.org Its inhibitory effect on hepcidin is primarily mediated through the cleavage of membrane-bound hemojuvelin (mHJV). haematologica.orgjci.orgnih.govresearchgate.net HJV is a glycosylphosphatidylinositol (GPI)-anchored protein that acts as a co-receptor for BMPs, enhancing BMP/SMAD signaling and subsequent hepcidin transcription. portlandpress.comresearchgate.netfrontiersin.orgjci.orgashpublications.orgnih.gov By cleaving mHJV, TMPRSS6 reduces the amount of this co-receptor available on the hepatocyte surface, thereby attenuating the BMP/SMAD signaling cascade and suppressing hepcidin production. haematologica.orgjci.orgnih.govresearchgate.net
Studies have shown that decreased intracellular iron levels lead to an increase in TMPRSS6 protein levels in hepatoma cells. portlandpress.com Additionally, TMPRSS6 expression can be upregulated by BMP6 and iron, suggesting a negative feedback loop where the signals that induce hepcidin also increase its inhibitor. researchgate.net Hypoxia has also been shown to regulate TMPRSS6 levels, with increased TMPRSS6 mRNA observed under hypoxic or iron-deficient conditions in a HIF1α-dependent manner. portlandpress.comfrontiersin.org
Role of Neogenin in HJV Pathway Modulation
Neogenin (NEO1) is another transmembrane protein that interacts with hemojuvelin (HJV) and is involved in the regulation of hepatic hepcidin expression. nih.govashpublications.orgacs.org While initial studies suggested that neogenin might regulate the ratio of membrane-bound versus soluble HJV, with soluble HJV acting as an antagonist ashpublications.orgacs.org, more recent research has clarified its role.
Hepatocyte-specific knockout of Neo1 in mice leads to reduced hepcidin expression and iron overload, indicating a positive role for neogenin in hepcidin regulation. ashpublications.org Studies suggest that the interaction between neogenin and HJV is essential for hepcidin expression. ashpublications.org This interaction appears to trigger the cleavage of the neogenin cytoplasmic domain, leading to the accumulation of truncated neogenin on the plasma membrane. ashpublications.org In this model, neogenin may act as a scaffold that facilitates BMP signaling and subsequent hepcidin induction. ashpublications.org The interaction of neogenin with HJV is critical for the induction of hepcidin expression through the BMP signaling pathway in vivo. nih.gov Neogenin has also been shown to interact with the BMP type I receptor ALK3. nih.gov
Inflammation-Mediated Signaling Pathways
Inflammation is a potent inducer of hepcidin expression, contributing to the hypoferremia (low serum iron) often observed in inflammatory conditions, such as the anemia of inflammation (AI). nih.govnih.govthebloodproject.commdpi.comnih.gov This induction is primarily mediated through specific signaling pathways activated by pro-inflammatory cytokines.
Interleukin-6 (IL-6)/JAK/STAT3 Pathway Activation
Interleukin-6 (IL-6) is identified as a primary driver of hepcidin induction during inflammation. nih.govnih.govthebloodproject.commdpi.comnih.govmdpi.comresearchgate.net IL-6 regulates hepcidin transcription primarily via the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govthebloodproject.commdpi.comnih.govmdpi.comresearchgate.net
Upon binding to its receptor complex, which includes gp130, IL-6 activates receptor-associated JAK kinases (JAK1/2). mdpi.comnih.govmdpi.com Activated JAKs then phosphorylate STAT3. nih.govmdpi.comnih.govmdpi.com Phosphorylated STAT3 proteins form dimers and translocate into the nucleus, where they bind to specific STAT3 response elements (STAT3-RE) in the promoter region of the hepcidin gene (HAMP), thereby activating its transcription. nih.govmdpi.comnih.govmdpi.com This mechanism is a well-characterized pathway for inflammation-induced hepcidin synthesis in hepatocytes. mdpi.comnih.gov
Studies using IL-6 knockout mice have demonstrated impaired or absent hepcidin induction in response to various infections and pathogen-associated molecular patterns, highlighting the central role of IL-6 in this process. thebloodproject.com
Role of Other Cytokines (e.g., IL-1, IL-22, Activin B)
Besides IL-6, other cytokines also contribute to the regulation of hepcidin expression during inflammation.
Interleukin-1 (IL-1), specifically IL-1α and IL-1β, has been shown to strongly stimulate hepcidin transcription in murine hepatocytes, both by inducing IL-6 and through IL-6-independent mechanisms. nih.govthebloodproject.compnas.orgnih.govnih.gov Some research suggests that IL-1β may induce hepcidin by activating SMAD1/5/8 signaling. nih.govthebloodproject.comresearchgate.net
Interleukin-22 (IL-22) is another cytokine that can induce hepcidin expression both in vitro and in vivo, independently of IL-6. thebloodproject.comnih.govaai.orgashpublications.orgmedicaljournals.se Studies in mice have shown that IL-22 administration induces hepcidin production, leading to decreased serum iron and increased iron accumulation in the spleen. nih.govaai.org This response was attenuated in the absence of the IL-22 receptor-associated kinase Tyk2. nih.govaai.org IL-22 has also been shown to cause phosphorylation of STAT3 and synergize with BMP6 in potentiating hepcidin induction in hepatoma cells. ashpublications.org
Activin B, a member of the TGF-β/BMP superfamily, is upregulated in the liver during inflammatory conditions and has been implicated in hepcidin induction. portlandpress.comthebloodproject.comasm.orgbaderc.orglongdom.org Activin B can signal through the BMP/SMAD pathway, specifically via noncanonical SMAD1/5/8 signaling, to induce hepcidin expression in hepatocytes. thebloodproject.comasm.orgbaderc.orgresearchgate.net Studies indicate that activin B stimulates hepcidin via classical activin type II receptors (ACVR2A and ACVR2B) and noncanonical BMP type I receptors (ALK2 and ALK3), involving SMAD5. baderc.org Hemojuvelin can bind to activin B and facilitate this signaling pathway in hepatocyte-derived cells. baderc.org The activin inhibitor follistatin-315 has been shown to blunt hepcidin induction by inflammatory stimuli in mice. thebloodproject.combaderc.org
Crosstalk and Synergistic Actions with BMP/SMAD Signaling
There is significant crosstalk and synergistic action between the inflammation-mediated signaling pathways, particularly the IL-6/JAK/STAT3 pathway, and the BMP/SMAD pathway in regulating hepcidin expression. portlandpress.comresearchgate.netnih.govthebloodproject.commdpi.comnih.govlongdom.orgsci-hub.se
Evidence suggests that these pathways can intersect at various levels. For instance, mice lacking SMAD4 in hepatocytes did not show an increase in hepcidin mRNA levels when treated with IL-6, suggesting that the inflammatory and iron-mediated pathways may converge at SMAD4. portlandpress.comjci.orghaematologica.orgsci-hub.se
Furthermore, the JAK/STAT3 pathway's full activity in inducing hepcidin depends on an intact BMP responsive element (BMP-RE) located adjacent to the STAT3 binding site on the hepcidin promoter. frontiersin.orgnih.govnih.gov Mutation of the proximal BMP-RE impairs hepcidin promoter activation not only by BMPs but also by IL-6, indicating a requirement for basal BMP signaling activity for optimal IL-6 responsiveness. frontiersin.orgnih.govnih.gov
Inflammation can also influence the BMP/SMAD pathway directly. LPS treatment in mice has been shown to increase SMAD phosphorylation independently of changes in canonical BMP ligands like BMP2, 4, 5, 6, 7, and 9. portlandpress.com Activin B, induced by inflammatory stimuli, signals through BMP type I receptors (ALK2 and ALK3) to activate the BMP/SMAD pathway and upregulate hepcidin. thebloodproject.combaderc.orglongdom.org
In inflammatory conditions with elevated IL-6, both the JAK/STAT pathway and the BMP/SMAD pathway are activated, suggesting cooperation between the HJV-mediated pathway and the JAK/STAT pathway to promote hepcidin expression. mdpi.com While STAT3 activation is associated with inflammatory anemia, the fine-tuning of hepcidin expression in inflammation as a function of iron availability involves the modulation of SMAD1/5/8 phosphorylation. haematologica.org
The interplay between these pathways ensures a robust and finely tuned hepcidin response to diverse physiological and pathological stimuli.
Erythropoietic Drive Signaling Pathways
Erythropoietic drive, the demand for red blood cell production, is a significant suppressor of hepcidin expression. nih.govnih.govashpublications.org When erythropoiesis increases, such as after blood loss or in response to erythropoietin administration, hepcidin production is decreased to enhance iron availability for hemoglobin synthesis. frontiersin.orgnih.govashpublications.org This suppression is mediated, at least in part, by soluble factors released during active erythropoiesis. nih.govashpublications.org
Erythropoietin (EPO) Induced Mechanisms
Erythropoietin (EPO), a hormone primarily produced by the kidneys in response to hypoxia, stimulates erythropoiesis. ashpublications.orgmednexus.orgnih.govmdpi.com EPO treatment or increased endogenous EPO levels lead to hepcidin suppression. frontiersin.orgnih.govashpublications.org This effect is not a direct action of EPO on hepcidin production but is mediated indirectly through the stimulation of erythropoiesis and the subsequent release of erythroid regulators. nih.govashpublications.orgnih.gov EPO enhances the synthesis of erythroferrone (ERFE) by erythroblasts, which then acts to suppress hepcidin. frontiersin.orgashpublications.orgmednexus.orgnih.gov Studies in mice have shown that EPO's effect on hepcidin suppression is blunted or prevented in the absence of ERFE, indicating a partially ERFE-dependent mechanism. ashpublications.org
Erythroferrone (ERFE) as a Key Hepcidin Suppressor
Erythroferrone (ERFE), a hormone discovered in 2014, is produced by erythroblasts in the bone marrow and spleen in response to EPO stimulation. mednexus.orgjournaljpri.comnih.govresearchgate.net ERFE acts on hepatocytes to suppress hepcidin production, serving as a crucial communication link between erythroid precursors and the liver. mednexus.orgjournaljpri.comnih.govnih.gov Studies using Erfe knockout mice have demonstrated that ERFE is essential for the timely suppression of hepcidin following acute hemorrhage or EPO administration. ashpublications.orgmednexus.orgnih.gov ERFE suppresses hepatic hepcidin production by inhibiting the BMP/SMAD signaling pathway in the liver. ashpublications.orgresearchgate.net Specifically, ERFE has been shown to decrease the phosphorylation of SMAD1, SMAD5, and SMAD8 and inhibit the expression of BMP target genes, including hepcidin (HAMP). ashpublications.org This inhibition occurs independently of changes in serum and liver iron levels. ashpublications.org In conditions of ineffective erythropoiesis, such as β-thalassemia, elevated levels of ERFE contribute to chronic hepcidin suppression and subsequent iron overload. mednexus.orgnih.govresearchgate.net
Role of Growth Differentiation Factor 15 (GDF15)
Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-β (TGF-β) superfamily, was initially identified as a potential erythroid regulator of hepcidin. nih.govnih.govhaematologica.orgashpublications.org Elevated concentrations of GDF15 have been reported in patients with chronic hemolytic anemias, such as β-thalassemia and pyruvate (B1213749) kinase deficiency, and were associated with inappropriately low hepcidin levels. nih.govhaematologica.orgneliti.com In vitro studies showed that GDF15 can suppress hepcidin expression. nih.govnih.gov GDF15 is strongly up-regulated by stimuli that deplete cells of iron, and this response is antagonized by iron repletion. ashpublications.orgashpublications.org While GDF15 can suppress the expression of some BMP/TGFβ target genes, studies in GDF15-deficient mice suggested that GDF15 is not required for balancing iron homeostasis in response to blood loss and did not suppress hepcidin mRNA expression in these models, indicating that its role as a major hepcidin suppressor in vivo might be less significant than initially thought, particularly when compared to ERFE. haematologica.org
Role of Twisted Gastrulation (TWSG1)
Twisted Gastrulation (TWSG1) is another molecule explored as a potential erythroid regulator of hepcidin expression. nih.govashpublications.orgcapes.gov.brnih.gov Transcriptome analyses suggest that TWSG1 is produced during the earlier stages of erythropoiesis. nih.govashpublications.orgnih.gov In vitro hepcidin suppression assays demonstrated that TWSG1 can inhibit hepcidin expression. nih.govashpublications.orgnih.gov In human cells, TWSG1 suppressed hepcidin indirectly by inhibiting the signaling effects and associated hepcidin upregulation by Bone Morphogenetic Proteins 2 and 4 (BMP2/BMP4). nih.govashpublications.orgnih.gov In murine hepatocytes, hepcidin expression was inhibited by murine TWSG1 even in the absence of additional BMPs. nih.govcapes.gov.brnih.gov In vivo studies in thalassemic mice showed significantly increased TWSG1 expression in the spleen, bone marrow, and liver. nih.govcapes.gov.brnih.gov These findings suggest that TWSG1 interferes with BMP-mediated hepcidin expression and may act in concert with other factors like GDF15 to dysregulate iron homeostasis in conditions like thalassemia syndromes. nih.govcapes.gov.brnih.gov TWSG1 is known to modulate BMP activity and can act as both a BMP agonist and antagonist depending on the context and interaction with other proteins like Chordin. mdpi.com
Hypoxia-Inducible Factor (HIF) Involvement in Hepcidin Repression
Hypoxia, a state of reduced oxygen availability, is a known suppressor of hepcidin expression, which helps to increase iron availability for enhanced erythropoiesis. frontiersin.orgnih.govnih.govashpublications.org The Hypoxia-Inducible Factor (HIF) pathway is a central mediator of cellular adaptation to hypoxia. mdpi.comnih.govtandfonline.com While initial studies suggested a direct repressive effect of HIF-1α on the hepcidin gene (HAMP) promoter, more recent genetic approaches and in vivo studies indicate that HIF-mediated hepcidin suppression primarily occurs indirectly through the activation of the EPO-erythroferrone cascade and the resulting increase in erythropoiesis. ashpublications.orgnih.govjci.orgnih.gov HIFs, particularly HIF-2α, regulate the expression of EPO in the kidney and liver. ashpublications.orgnih.govnih.gov This EPO induction stimulates erythropoiesis, leading to increased ERFE production, which then suppresses hepcidin. mdpi.comashpublications.orgnih.gov Some studies also suggest that HIF might influence other regulators, such as TMPRSS6, which cleaves the hepcidin regulator hemojuvelin (HJV). nih.govnih.govnih.gov
Other Regulatory Modalities and Factors
Beyond the erythropoietic drive, hepcidin expression is influenced by a multitude of other factors and signaling pathways, highlighting the complexity of its regulation. The Bone Morphogenetic Protein (BMP)/SMAD pathway is considered a major positive regulator of hepcidin transcription, responding primarily to iron levels. mdpi.comportlandpress.complos.orgnih.govashpublications.orgnih.gov Increased iron leads to the activation of this pathway, involving BMP6 binding to BMP receptors and co-receptors like Hemojuvelin (HJV), leading to the phosphorylation of SMAD proteins (SMAD1, 5, and 8) and their translocation to the nucleus to induce HAMP transcription. mdpi.comportlandpress.comnih.govashpublications.orgnih.govjci.org
Inflammation is another potent inducer of hepcidin expression, primarily mediated by the cytokine Interleukin-6 (IL-6). mdpi.comportlandpress.comfrontiersin.orgplos.orgnih.gov IL-6 activates the JAK/STAT3 signaling pathway in hepatocytes, leading to the phosphorylation and nuclear translocation of STAT3, which binds to the hepcidin promoter and enhances its expression. mdpi.comfrontiersin.orgplos.org This inflammatory response contributes to the hypoferremia observed in chronic inflammation. plos.org
Influence of Growth Factors (e.g., EGF, HGF) and Sex Hormones (e.g., Testosterone (B1683101), Estrogen)
Growth factors such as epidermal growth factor (EGF) and hepatocyte growth factor (HGF), along with sex hormones like testosterone and estrogen, are known to influence hepcidin expression. EGF and HGF have been shown to suppress hepcidin expression, potentially by interfering with the BMP/SMAD pathway, which is a major regulator of HAMP transcription. nih.govfrontiersin.orgresearchgate.net This suppression by growth factors may contribute to the increased iron demand during growth and development. nih.gov
Sex hormones also play a role in hepcidin regulation, contributing to observed differences in iron metabolism between males and females. frontiersin.org Testosterone is reported to inhibit hepcidin expression, which can lead to increased iron availability and support erythropoiesis. researchgate.netfrontiersin.orgfrontiersin.org The mechanisms by which testosterone suppresses hepcidin may be direct or indirect. frontiersin.org Estrogen's effect on hepcidin is less definitively understood, with some studies suggesting it might increase hepcidin expression in certain cell lines, while others indicate a decrease in hepcidin production in human liver cells. frontiersin.org Research in mouse models has suggested that estrogen contributes to iron homeostasis by directly regulating hepatic hepcidin expression through a functional estrogen response element in the HAMP promoter region. frontiersin.orgfrontiersin.org Progesterone (B1679170) has also been reported to increase hepcidin expression, mediated through Progesterone Receptor Membrane Component-1 (PGRMC1). frontiersin.orgmdpi.com
Endoplasmic Reticulum (ER) Stress Pathways (e.g., CREBH)
Endoplasmic reticulum (ER) stress, which can be triggered by factors such as protein misfolding or nutrient deprivation, serves as an intracellular signal that transcriptionally activates hepcidin. nih.govnih.govnih.gov This induction of hepcidin by ER stress contributes to hypoferremia and spleen iron sequestration in mice. nih.govnih.gov A key transcription factor involved in the ER stress-mediated regulation of hepcidin is cyclic AMP response element-binding protein H (CREBH), also known as CREB3L3. nih.govnih.govqut.edu.au CREBH, an ER stress-activated and liver-specific transcription factor, binds to and transactivates the hepcidin promoter. nih.govnih.govoup.comresearchgate.net Studies using CREBH knockout mice have demonstrated that hepcidin induction in response to ER stressors is defective in the absence of CREBH, highlighting its crucial role in this pathway. nih.govnih.govresearchgate.net The ER stress-mediated hepcidin regulation also appears to require a functional BMP-SMAD signaling pathway for optimal response. qut.edu.auoup.com
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Involvement
Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), a master transcriptional regulator of cellular stress defenses, is also involved in hepcidin regulation. nih.gov NRF2 can regulate hepcidin expression through a prototypical antioxidant response element (ARE) located in the HAMP promoter. nih.gov It can also synergize with other basic leucine-zipper transcription factors to influence hepcidin transcription. nih.gov Research indicates that NRF2 regulates systemic iron homeostasis via the BMP6/hepcidin axis in hepatocytes. frontiersin.orgresearchgate.net NRF2 is required for the induction of hepatic hepcidin in response to mitochondrial reactive oxygen species (ROS) and oxidative damage mediated by iron. frontiersin.orgresearchgate.net Iron sensing by liver endothelial cells can activate NRF2, leading to increased production of BMP6 ligand, which in turn promotes hepcidin expression in hepatocytes. nih.govresearchgate.net NRF2-deficient mice with iron overload exhibit defective hepcidin induction. frontiersin.org
Upstream Stimulatory Factor (USF1/USF2) and c-Myc/Max Transcriptional Control
Members of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) family of transcriptional regulators, including Upstream Stimulatory Factor (USF) proteins (USF1 and USF2) and the c-Myc/Max heterodimer, control hepcidin expression. nih.govashpublications.orgresearchgate.netashpublications.orgwjgnet.com These transcription factors bind to E-boxes, which are consensus sequences (CAnnTG) located within the HAMP promoter. nih.govashpublications.orgresearchgate.netashpublications.orgwjgnet.com
USF2 has been linked to hepcidin regulation, with studies in mice demonstrating a functional significance of this link. ashpublications.orgresearchgate.netwjgnet.com USF1 and USF2 can act as homo- and/or heterodimers and compete with other factors, such as HIF-1, for binding to E-boxes. nih.gov Site-directed mutagenesis of these E-elements in the hepcidin promoter can render it unresponsive to USF1/USF2 or c-Myc/Max. ashpublications.orgresearchgate.netashpublications.org Dominant-negative mutants of USF1 and USF2 have been shown to attenuate promoter transactivation by their wild-type counterparts. ashpublications.orgresearchgate.netashpublications.org
The c-Myc and Max proteins also synergize to control hepcidin expression, supporting their role in regulating iron metabolism. ashpublications.orgresearchgate.netashpublications.org Transcriptional activation by both USF1/USF2 and c-Myc/Max heterodimers occurs through binding to E-boxes in the promoter. ashpublications.orgresearchgate.netashpublications.org Chromatin immunoprecipitation (ChIP) assays have confirmed the occupancy of the hepcidin promoter by USF1, USF2, and c-Myc/Max. ashpublications.orgashpublications.org
Histone Acetylation and Deacetylase 3 (HDAC3) in HAMP Gene Regulation
Epigenetic mechanisms, such as histone acetylation, play a role in regulating HAMP gene expression. Histone deacetylases (HDACs) are involved in controlling the acetylation level of histones and transcription factors associated with the HAMP promoter. nih.govresearchgate.netresearchgate.netx-mol.com Specifically, Histone Deacetylase 3 (HDAC3) has been implicated in the regulation of hepcidin expression. researchgate.net
Studies have shown that HDACs are involved in hepcidin regulation, particularly in the context of cellular responses to infection, such as with the Hepatitis C virus (HCV). nih.govresearchgate.netx-mol.com Under conditions of oxidative stress caused by viral infection, HAMP expression can be markedly reduced in hepatocytes, with HDACs playing a role through their control of acetylation of histones and transcription factors like STAT3, which is associated with the HAMP promoter. nih.govresearchgate.netresearchgate.netx-mol.com Pharmacological inhibition of HDAC3 has been shown to restore HAMP expression. researchgate.net Initial testing of HDAC inhibitors demonstrated that selective inhibition of HDAC3 could increase HAMP expression in hepatoma cells, while the activity of the BMP/SMAD pathway remained unaffected. researchgate.net
Vitamin D Signaling Pathways
Vitamin D, specifically its active form calcitriol (B1668218) (1,25-dihydroxyvitamin D3), is known to influence various biological processes, including calcium and phosphorus metabolism and transcriptional regulation. nih.gov While the primary role of vitamin D is related to mineral homeostasis, research has also explored its potential influence on iron metabolism and hepcidin expression. The involvement of vitamin D signaling pathways in the direct transcriptional regulation of HAMP is an area of ongoing investigation.
Progesterone Receptor Membrane Component-1 (PGRMC1) Modulation
Progesterone Receptor Membrane Component-1 (PGRMC1) is a protein that has been shown to regulate hepcidin biosynthesis. mdpi.comnih.govjbtr.or.kr PGRMC1 is a non-canonical progesterone receptor associated with diverse molecular gene regulation. jbtr.or.kr Studies have demonstrated that PGRMC1 is required for the increase in hepcidin biosynthesis induced by certain steroid molecules, such as progesterone and mifepristone. mdpi.comnih.gov Depletion of PGRMC1 in cultured hepatoma cells and zebrafish blocked the ability of these steroids to increase hepcidin mRNA levels. nih.gov
The mechanism by which PGRMC1 regulates hepcidin gene expression appears to involve the kinases of the SRC family, which are downstream of PGRMC1. mdpi.comnih.gov Inhibiting SRC family kinases blocked the ability of hepcidin-inducing steroids to increase hepcidin mRNA levels. nih.gov While PGRMC1 has been shown to regulate hepcidin levels in vitro and in some animal models, the precise mechanisms, particularly in the mammalian liver, are still being elucidated. jbtr.or.kr Activation of PGRMC1 has been shown to increase plasma levels of hepcidin in mice and humans. mdpi.com
Cellular and Physiological Contexts of Hepcidin Function
Hepatic Production and Secretion
The liver is the primary site of hepcidin synthesis and secretion, producing the majority of circulating hepcidin karger.comashpublications.orgnih.govresearchgate.netwikipedia.org. Hepatic hepcidin synthesis is a tightly regulated process influenced by multiple systemic signals, including body iron stores, inflammation, and erythropoietic activity nih.govashpublications.orgnih.govwikipedia.org.
Increased intracellular and extracellular iron concentrations stimulate hepcidin transcription nih.govnih.gov. This regulation involves a molecular complex on hepatocytes that includes bone morphogenetic protein (BMP) receptors and iron-sensing proteins nih.govnih.govu-szeged.hu. BMP6 plays a significant role in stimulating hepatic hepcidin production in response to iron wjgnet.com. Inflammation also strongly induces hepatic hepcidin synthesis, primarily mediated by cytokines such as interleukin-6 (IL-6) through the JAK/STAT pathway ashpublications.orgwikipedia.orgnih.gov. Conversely, increased erythropoietic activity and hypoxia suppress hepcidin production, ensuring sufficient iron availability for red blood cell synthesis karger.comashpublications.orgwikipedia.orgnih.govashpublications.org. This suppression is partly mediated by erythroferrone, a hormone produced by erythropoietin-stimulated erythroblasts wikipedia.orgnih.govhaematologica.org.
Hepcidin is synthesized as an 84-amino acid prepropeptide, which undergoes proteolytic cleavage to yield the biologically active 25-amino acid form that is secreted into the plasma karger.comwjgnet.com.
Extra-Hepatic Hepcidin Production and Local Roles
While the liver is the main source of circulating hepcidin, other cell types and tissues also express hepcidin mRNA, albeit typically at lower levels nih.govkarger.comresearchgate.netu-szeged.hu. The hepcidin produced in these extra-hepatic sites is thought to play a role in the local regulation of iron fluxes within those specific organs and tissues nih.govkarger.comresearchgate.netu-szeged.hu.
Macrophages, particularly those in the reticuloendothelial system (RES) such as liver Kupffer cells and spleen macrophages, are significant sites of extra-hepatic hepcidin production nih.govresearchgate.netnih.gov. These cells are crucial for recycling iron from senescent erythrocytes nih.govnih.gov. Macrophage hepcidin production can be induced by inflammatory stimuli, such as lipopolysaccharide (LPS) and IFN-γ, via the Toll-like receptor 4 pathway researchgate.netnih.gov. The physiological importance of local hepcidin expression in macrophages is still being explored, but it is hypothesized to contribute to increasing the regulatory pool of hepcidin in their vicinity researchgate.netnih.gov. This local hepcidin may potentiate iron retention within macrophages during inflammation and infection, potentially limiting iron availability to invading pathogens researchgate.netnih.gov. Studies suggest that macrophage hepcidin can act on ferroportin expression, thereby controlling iron efflux from these cells nih.gov.
Adipose tissue has also been shown to express hepcidin, particularly in conditions of severe obesity and low-grade systemic inflammation researchgate.netwjgnet.comnih.gov. Adipocyte hepcidin synthesis can be upregulated by inflammatory mediators like IL-6 wjgnet.comnih.gov. Research suggests that hepcidin secreted by adipose tissue may contribute to the iron deficiency and anemia observed in some obese individuals wjgnet.comnih.gov. Adipose tissue also expresses hemojuvelin, a regulator of hepcidin production, further indicating its potential role in modulating iron metabolism nih.gov.
Cardiomyocytes produce hepcidin, and this local production appears to have effects on cardiac iron homeostasis haematologica.orgnih.govahajournals.orgnih.govelifesciences.org. Studies in mice have demonstrated that cardiomyocyte-specific deletion of hepcidin does not significantly impact systemic iron homeostasis but leads to excess iron export from cardiomyocytes, resulting in severe contractile dysfunction and heart failure haematologica.orgnih.govelifesciences.org. This suggests an essential cell-autonomous role for hepcidin in regulating iron levels within the heart tissue itself nih.govelifesciences.org. Cardiomyocyte hepcidin expression can be regulated by hypoxia and inflammation, indicating its potential involvement in cardiac diseases nih.gov. Local hepcidin in cardiomyocytes has been shown to reduce ferroportin levels and iron export from these cells nih.gov. Research also indicates that hepcidin produced by inflammatory cardiac macrophages can influence cardiac repair after injury ahajournals.org.
Systemic Role in Iron Homeostasis
Hepcidin is the master regulator of systemic iron homeostasis, controlling the amount of iron that enters the plasma from the diet, recycling macrophages, and hepatic stores nih.govashpublications.orgashpublications.orgelifesciences.org. Its primary mechanism of action involves binding to ferroportin, the cellular iron exporter, leading to its internalization and degradation nih.govashpublications.orgnih.gov. This action effectively reduces the release of iron into the circulation ashpublications.orgnih.gov.
When hepcidin levels are high, iron export into the plasma is limited, leading to decreased plasma iron concentrations and increased iron sequestration in cells like macrophages and hepatocytes nih.govkarger.com. Conversely, when hepcidin levels are low, ferroportin is stabilized on the cell surface, allowing for increased iron release into the plasma karger.comashpublications.org.
The regulation of hepcidin production by systemic iron levels, inflammation, and erythropoietic demand ensures that iron absorption and distribution are adjusted according to the body's needs nih.govkarger.comashpublications.org. For example, in iron deficiency, hepcidin is suppressed, promoting increased iron absorption and release from stores karger.comnih.gov. During inflammation, hepcidin is increased, leading to hypoferremia, which is thought to limit iron availability to pathogens ashpublications.orgnih.gov.
Dietary iron absorption primarily occurs in duodenal enterocytes ashpublications.orghaematologica.org. Hepcidin plays a critical role in regulating this process by controlling the amount of iron exported from these cells into the bloodstream via ferroportin, which is located on the basolateral membrane of duodenal enterocytes nih.govashpublications.orgnih.govhaematologica.org.
Non-heme iron is imported into duodenal enterocytes from the intestinal lumen by the apical divalent metal transporter 1 (DMT1) after being reduced by duodenal cytochrome B reductase (DCYTB) haematologica.org. Once inside the enterocyte, iron can either be stored in ferritin or exported into the plasma by ferroportin haematologica.org.
Hepcidin binds to ferroportin on the basolateral membrane of duodenal enterocytes, causing its internalization and degradation ashpublications.orgnih.gov. This reduces the amount of ferroportin available to transport iron into the plasma, thereby limiting dietary iron absorption ashpublications.orgnih.gov.
In conditions of iron deficiency, low hepcidin levels lead to increased ferroportin activity on duodenal enterocytes, enhancing dietary iron absorption nih.govannualreviews.org. Conversely, high hepcidin levels, such as those seen in iron overload or inflammation, increase enterocyte iron content and impair luminal iron uptake by reducing ferroportin-mediated export nih.govhaematologica.org. The rapid turnover of duodenal enterocytes, with shedding of ferritin-loaded cells, further contributes to limiting iron absorption when hepcidin is high haematologica.org. The regulation of enterocyte iron transport also involves local factors like hypoxia-inducible factor 2α (HIF-2α), which can upregulate DMT1 and ferroportin expression in the hypoxic duodenal environment nih.govhaematologica.org.
Control of Iron Recycling from Reticuloendothelial Macrophages
Reticuloendothelial (RE) macrophages, located in the liver, spleen, and bone marrow, play a critical role in recycling iron from aged and damaged red blood cells nih.govhaematologica.orgmdpi.com. These macrophages phagocytize senescent erythrocytes, process the hemoglobin, and release the liberated iron back into the circulation via ferroportin nih.govhaematologica.orgmdpi.com. This recycling pathway provides the majority of the iron needed for daily red blood cell production nih.govhaematologica.org.
Hepcidin is a key regulator of this process. By binding to ferroportin on RE macrophages, hepcidin induces the internalization and degradation of the transporter, effectively trapping iron within the macrophages nih.govphysiology.orgnih.govnih.govmdpi.comashpublications.org. This mechanism is particularly important during inflammation, where elevated hepcidin levels contribute to the sequestration of iron in macrophages, leading to lower serum iron concentrations and contributing to the anemia of inflammation physiology.orgnih.govashpublications.orgnih.gov. In conditions of low hepcidin, such as iron deficiency or increased erythropoietic demand, ferroportin expression on macrophages is higher, allowing for increased release of recycled iron to support erythropoiesis nih.govfrontiersin.orgunimi.it.
Influence on Iron Mobilization from Hepatic Stores
The liver is the primary site of iron storage, accumulating excess iron in ferritin biochemia-medica.comnih.govhaematologica.org. Hepatocytes, the main cells of the liver, also express ferroportin and can release stored iron into the circulation nih.govmdpi.comashpublications.org. Hepcidin, being primarily produced by hepatocytes, acts in an autocrine and endocrine manner to regulate iron release from these stores nih.govbiochemia-medica.com.
When body iron levels are high, increased hepcidin production leads to the degradation of ferroportin on hepatocytes, limiting the mobilization of iron from hepatic stores into the plasma nih.govnih.govashpublications.org. Conversely, in states of iron deficiency or increased demand, suppressed hepcidin levels allow for increased ferroportin activity on hepatocytes, facilitating the release of stored iron to maintain systemic iron balance nih.govnih.gov. The regulation of hepcidin expression in hepatocytes involves complex signaling pathways, including the BMP/SMAD pathway, which responds to iron levels, and the JAK2/STAT3 pathway, which is activated by inflammatory cytokines like IL-6 biochemia-medica.comnih.govhaematologica.orgelsevier.es.
Interplay with Other Biological Processes and Pathways
Beyond its central role in iron homeostasis, hepcidin interacts with and influences several other crucial biological processes and pathways.
Immune Response and Innate Host Defense Mechanisms
Hepcidin plays a significant role in the interplay between iron metabolism and the immune response, particularly innate host defense physiology.orgashpublications.orgnih.govhaematologica.orgashpublications.orgnih.govplos.orgjst.go.jp. Iron is essential for the growth and proliferation of most pathogens, and the host employs mechanisms to limit iron availability during infection as a defense strategy known as "nutritional immunity" nih.govnih.govplos.orgjst.go.jp.
Inflammation, often triggered by infection, strongly induces hepcidin expression, primarily through the action of pro-inflammatory cytokines like IL-6 nih.govphysiology.orgnih.govhaematologica.orgashpublications.orgnih.govplos.org. Elevated hepcidin levels lead to hypoferremia (low serum iron) by trapping iron within macrophages and reducing intestinal iron absorption physiology.orgnih.govashpublications.orgnih.govplos.org. This sequestration of iron is thought to limit the iron available to invading pathogens, thereby hindering their growth and dissemination nih.govplos.org.
However, the relationship is complex. While restricting extracellular iron can be beneficial against some extracellular bacteria, the accumulation of iron within macrophages due to high hepcidin might potentially benefit intracellular pathogens that reside in this niche plos.org. Research is ongoing to fully elucidate the multifaceted impact of hepcidin-mediated iron redistribution on different types of infections plos.org.
Erythropoiesis and Iron Supply for Hemoglobin Synthesis
Erythropoiesis, the process of red blood cell production, requires a substantial and continuous supply of iron for hemoglobin synthesis nih.govhaematologica.orgfrontiersin.orgunimi.itnih.gov. Hepcidin plays a critical role in ensuring adequate iron availability for this process nih.govfrontiersin.orgunimi.itnih.gov.
Increased erythropoietic activity, such as during periods of blood loss or in response to erythropoietin (EPO), leads to the suppression of hepcidin production nih.govbiochemia-medica.comhaematologica.orgfrontiersin.orgunimi.itnih.gov. This suppression is mediated, at least in part, by erythroferrone (ERFE), a hormone produced by erythroid precursors stimulated by EPO nih.govhaematologica.orgunimi.itnih.gov. Low hepcidin levels result in increased iron release from macrophages and increased intestinal iron absorption, thereby enhancing the iron supply to the bone marrow for hemoglobin synthesis nih.govfrontiersin.orgunimi.it.
Conversely, inappropriately high hepcidin levels can restrict iron availability for erythropoiesis, leading to iron-restricted erythropoiesis and contributing to conditions like anemia of inflammation nih.govashpublications.orgnih.govfrontiersin.org. The tight coordination between hepcidin and erythropoiesis ensures that iron is directed to where it is most needed for oxygen transport nih.govunimi.it.
Connections to Lipid and Glucose Metabolism
Emerging evidence suggests connections between iron metabolism, regulated by hepcidin, and lipid and glucose metabolism haematologica.orgscielo.brnih.govresearchgate.net. Studies have indicated overlapping genetic associations for iron and lipid traits haematologica.org. Adipocytes have been shown to produce hepcidin, particularly in conditions of severe obesity haematologica.orgnih.gov.
Research suggests that hepcidin and gluconeogenesis can be simultaneously upregulated in states of insulin (B600854) resistance haematologica.org. Animal studies have also provided insights; for instance, Tmprss6-knockout mice, which exhibit high hepcidin levels, have shown protection against high-fat diet-induced obesity haematologica.orgnih.gov. Conversely, some studies suggest that high glucose levels might suppress hepcidin in certain pancreatic cells, potentially contributing to iron overload and beta-cell dysfunction nih.gov. The relationship between hepcidin, iron, and metabolic processes like glucose and lipid metabolism is an active area of research scielo.brnih.govresearchgate.net.
Data from some studies have explored the correlation between hepcidin and metabolic parameters. For example, one study in patients with chronic kidney disease observed a significant negative correlation between glucose and iron, although no correlation was found between hepcidin and glucose levels in that specific cohort scielo.br. However, the mean hepcidin level was higher in patients with chronic kidney disease compared to a control group scielo.br. Another study in adolescents with obesity found that elevated hepcidin levels were associated with metabolic syndrome dyslipidemia and visceral fat researchgate.net.
Potential Roles in Bone Metabolism and Osteoporosis Link
Recent research has begun to explore the potential involvement of hepcidin and iron metabolism in bone health and conditions like osteoporosis nih.govspandidos-publications.comresearchgate.netresearchgate.netbioscientifica.com. Iron is involved in various physiological processes, and disturbances in iron metabolism, particularly iron overload, have been suggested to contribute to bone loss and osteoporosis, especially in postmenopausal women nih.govresearchgate.net.
Studies have investigated the relationship between hepcidin levels and bone mineral density (BMD). Some findings suggest a positive correlation between serum hepcidin levels and BMD in postmenopausal women nih.gov. In a study of postmenopausal women with osteoporosis, serum hepcidin concentration was reported to be significantly reduced compared to healthy controls nih.govspandidos-publications.com.
Implications of Copper Binding in Hepcidin Bioactivity
Hepcidin-25 (B1576460), the major circulating form of the peptide hormone hepcidin, is a key regulator of systemic iron homeostasis, primarily by binding to and inducing the degradation of the iron exporter ferroportin mdpi.comnih.gov. The N-terminus of hepcidin-25 is critical for this interaction and contains a metal-binding site known as the ATCUN (amino-terminal Cu(II)- and Ni(II)-binding) motif mdpi.comnih.gov. This motif equips hepcidin-25 with the capacity to bind certain divalent metal ions, including copper(II) (Cu²⁺) and nickel(II) (Ni²⁺) mdpi.comnih.gov.
Research indicates that the high affinity of hepcidin-25 for copper(II) may contribute to its active form and function mdpi.comnih.gov. Studies have shown that hepcidin-25 can form complexes with copper, nickel, and zinc, but notably, it does not appear to bind ferric or ferrous iron directly nih.govresearchgate.net. The greatest affinity observed is between hepcidin-25 and copper, with a reported dissociation constant significantly less than 1 µM nih.govresearchgate.net.
The presence of the ATCUN motif in the N-terminus, the region responsible for hepcidin's bioactivity, suggests a potential role for metal binding in the interaction with ferroportin mdpi.com. Investigations using alanine (B10760859) mutants of human hepcidin-25 have highlighted the importance of the N-terminal structure for its interaction with ferroportin mdpi.com. Specifically, substituting the histidine residue at position 3 within the ATCUN motif with alanine markedly diminishes the affinity for copper and also decreases the biological activity of hepcidin-25, including its ability to repress ferroportin protein levels and induce hypoferremia nih.govresearchgate.net.
While the copper-binding property of hepcidin-25 has been noted, its biological relevance has been a subject of investigation and some debate mdpi.comnih.gov. Some studies suggest that copper is required for hepcidin activity nih.gov. For instance, research in rats and mice has shown that hepcidin expression is decreased by copper restriction nih.govresearchgate.net. Furthermore, the biologically active form of hepcidin-25 binds copper with high affinity nih.govresearchgate.net. These findings have led to the speculation that changes in body copper status could potentially perturb iron homeostasis through the dysregulation of hepcidin activity nih.gov.
However, other research suggests that the level of interaction between hepcidin and copper in normal serum might be insufficient to significantly influence iron homeostasis nih.govnih.govresearchgate.net. The affinity of human serum albumin for Cu²⁺ is considerably higher than that of hepcidin, and given the much higher serum concentration of albumin compared to hepcidin, the majority of kinetically labile Cu²⁺ in the blood is likely bound to albumin nih.govresearchgate.net. Estimates suggest that the concentration of Cu²⁺-bound hepcidin in normal serum is very low nih.govresearchgate.net.
Despite this, the high affinity binding of copper to the hepcidin N-terminus, a region crucial for its interaction with ferroportin, supports the idea that copper binding could play a role in hepcidin's function, perhaps locally or under specific physiological conditions mdpi.comnih.govresearchgate.net. The antimicrobial activity of human hepcidin-25 has also been shown to be enhanced in the presence of copper mdpi.com.
Further detailed investigations into the complex formed between hepcidin-25 and copper are needed to fully elucidate its biological role mdpi.com. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to characterize the copper-peptide complex and provide insights into its structure mdpi.comnih.gov.
Here is a summary of some research findings related to copper binding and hepcidin bioactivity:
| Research Finding | Implication for Bioactivity | Source |
| Hepcidin-25 N-terminus contains an ATCUN motif that binds Cu²⁺ with high affinity. | Suggests a potential interaction site relevant to hepcidin's function. | mdpi.comnih.govresearchgate.net |
| Mutation of His at position 3 in hepcidin-25 reduces copper affinity and bioactivity. | Indicates that copper binding at the ATCUN motif is linked to hepcidin's biological function. | nih.govresearchgate.net |
| Copper restriction decreases hepcidin expression in rats and mice. | Suggests copper status can influence hepcidin levels. | nih.govresearchgate.net |
| Antimicrobial activity of hepcidin-25 is enhanced by copper. | Indicates a direct effect of copper binding on a specific hepcidin function. | mdpi.com |
| Serum albumin has a much higher affinity for Cu²⁺ than hepcidin. | Questions the significance of hepcidin-copper binding in systemic iron homeostasis under normal conditions. | nih.govresearchgate.net |
Advanced Research Methodologies and Experimental Models in Hepcidin Studies
In Vitro Cell Culture Models for Hepcidin Regulation
In vitro models are indispensable for dissecting the cellular and molecular pathways that control hepcidin synthesis. These systems allow for controlled manipulation of the cellular environment to identify key regulatory molecules and signaling cascades.
Primary hepatocyte cultures are considered a gold standard for in vitro hepcidin studies as they most closely represent the physiological state of liver cells. Freshly isolated primary hepatocytes from mice have been instrumental in demonstrating the direct regulation of hepcidin mRNA by holotransferrin, a response not initially observed in many hepatic cell lines. nih.govfrontiersin.orgnih.gov These models have shown that the induction of hepcidin by iron-bound transferrin is dependent on the hemojuvelin (HJV) and bone morphogenetic protein (BMP) signaling pathway, specifically involving BMP2 and BMP4. nih.govfrontiersin.orgjci.orgresearchgate.net
Key findings from primary hepatocyte cultures include the dose-dependent increase in hepcidin mRNA in response to increasing transferrin saturation. nih.gov This system has also been crucial in differentiating the effects of various BMPs, showing that while BMP2, BMP4, BMP5, BMP6, BMP7, and BMP9 can all induce hepcidin expression, the iron-sensing pathway specifically relies on the HJV/BMP2/4-dependent pathway. nih.govfrontiersin.orgjci.orgresearchgate.netnih.gov
The human hepatoma cell line, HepG2, is a widely used model for studying hepcidin regulation due to its convenience and reproducibility. While basal hepcidin expression in HepG2 cells is lower than in primary hepatocytes, these cells are responsive to various stimuli, making them suitable for transcriptional regulation studies. nih.gov For instance, HepG2 cells have been used to demonstrate the induction of hepcidin by inflammatory cytokines such as interleukin-6 (IL-6) and by lipopolysaccharide (LPS). plos.orgnih.gov
Luciferase reporter assays in HepG2 cells have been pivotal in identifying the BMP responsive elements in the hepcidin promoter. nih.gov These cells have also been used to show that overexpression of hemojuvelin enhances BMP-responsive reporter activity and increases hepcidin mRNA concentrations. ashpublications.org However, it is noteworthy that some studies have reported a lack of hepcidin response to iron or iron transferrin in HepG2 cells, highlighting a key difference from primary hepatocytes. nih.govfrontiersin.orgnih.gov Recombinant HepG2 cells overexpressing human transferrin receptor 1 (TfR1) have shown elevated hepcidin mRNA expression in response to high intracellular iron, but this did not proportionally increase secreted hepcidin peptide levels. nih.gov
While hepatocytes are the primary producers of systemic hepcidin, macrophages and enterocytes are key target cells and also express hepcidin locally. In vitro models of these cells are crucial for understanding the autocrine and paracrine roles of hepcidin. Macrophage cell lines have been used to show that hepcidin can modulate its own expression in response to inflammatory stimuli like LPS. nih.gov Studies using macrophage models have also revealed that hepcidin induces the degradation of the iron exporter ferroportin. nih.govnih.gov
Enterocyte cell culture models, such as Caco-2 cells, have been used to investigate the direct effects of hepcidin on intestinal iron transport. jci.org These studies have shown that hepcidin can reduce the expression and activity of the divalent metal transporter 1 (DMT1), a key protein for dietary iron uptake. jci.orgashpublications.org These models are essential for understanding how hepatic hepcidin regulates dietary iron absorption at the molecular level in the intestine.
Table 1: Comparison of In Vitro Models for Hepcidin Regulation
| Model Type | Key Characteristics | Advantages | Limitations | Key Research Findings |
| Primary Hepatocyte Cultures | Freshly isolated liver cells | High physiological relevance; responsive to iron-transferrin. nih.govnih.gov | Limited lifespan; technically demanding to culture. | Demonstrated the HJV/BMP2/4-dependent pathway of iron sensing. nih.govfrontiersin.orgresearchgate.net |
| Hepatic Cell Lines (e.g., HepG2) | Immortalized human liver cells | Easy to culture and manipulate; good for transcriptional studies. nih.gov | Lower basal hepcidin expression; may not respond to all physiological stimuli like iron. nih.govnih.gov | Elucidated the role of IL-6/STAT3 and BMP signaling in hepcidin induction. nih.govplos.orgnih.gov |
| Macrophage Models | Primary macrophages or cell lines | Allow for study of local hepcidin regulation and its effect on iron recycling. nih.gov | Lower hepcidin expression compared to hepatocytes. | Showed hepcidin-induced ferroportin degradation and modulation of inflammatory responses. nih.govnih.gov |
| Enterocyte Models (e.g., Caco-2) | Intestinal epithelial cell lines | Model dietary iron absorption and its regulation by hepcidin. jci.org | May not fully recapitulate the complex in vivo environment of the gut. | Revealed hepcidin's role in regulating DMT1 expression and function. jci.orgashpublications.org |
In Vivo Animal Models for Studying Hepcidin Physiology and Pathophysiology
Animal models, particularly genetically modified mice, have been fundamental to our understanding of the systemic role of hepcidin in iron homeostasis and in various disease states.
Genetically engineered mice with targeted deletions of genes involved in the hepcidin regulatory pathway have been invaluable for recapitulating human iron disorders.
HAMP knockout (KO) mice: Mice lacking the gene for hepcidin (Hamp) exhibit a phenotype of severe iron overload, mirroring hereditary hemochromatosis. ashpublications.org These mice have increased plasma iron and massive iron accumulation in parenchymal tissues, demonstrating that hepatocyte-derived hepcidin is the primary regulator of systemic iron balance. ashpublications.org Hamp KO mice have been instrumental in studying the consequences of hepcidin deficiency in various contexts, including inflammation and bone loss. plos.orgnih.gov
HFE KO mice: These mice are a model for HFE-associated hereditary hemochromatosis. They show inappropriately low hepcidin expression relative to their body iron stores, leading to progressive iron accumulation. nih.govresearchgate.net Studies in Hfe KO mice have revealed that HFE is crucial for the proper upregulation of hepcidin in response to increased dietary iron. nih.govresearchgate.net
TFR2 KO mice: Mice with a knockout of transferrin receptor 2 also develop iron overload due to impaired hepcidin expression. nih.govuni.lu These models have shown that TfR2 is required for the iron-regulated expression of hepcidin. uni.lu Comparing single and double KO mice for Hfe and Tfr2 has suggested that these two proteins may regulate hepcidin through parallel pathways. nih.gov
HJV KO mice: Disruption of the hemojuvelin gene results in a severe juvenile hemochromatosis phenotype with markedly decreased hepatic hepcidin expression and rapid iron overload in the liver, pancreas, and heart. nih.govjci.org These mice have been critical in establishing the essential role of HJV as a BMP co-receptor in the hepcidin regulatory pathway. plos.orgnih.gov
In addition to genetic models, various induced models are used to study the dynamic regulation of hepcidin in response to physiological and pathological challenges.
Dietary Iron Manipulation: Feeding mice diets with varying iron content is a fundamental method to study how hepcidin responds to changes in iron status. These studies have demonstrated a strong correlation between dietary iron levels, serum hepcidin, and hepatic hepcidin mRNA expression. nih.gov Mice on high-iron diets show increased hepcidin, while those on low-iron diets have suppressed hepcidin levels. nih.govplos.org
Phenylhydrazine-induced Hemolysis: Phenylhydrazine is a chemical that induces acute hemolysis, leading to anemia and increased erythropoietic activity. In this model, hepcidin expression is suppressed to increase iron availability for red blood cell production. nih.govnih.gov This model has been crucial for studying the erythroid regulation of hepcidin and the role of the hormone erythroferrone. nih.gov
Lipopolysaccharide-induced Inflammation: Injection of lipopolysaccharide (LPS), a component of bacterial cell walls, is a common method to induce a systemic inflammatory response. In this model, hepcidin is strongly induced, leading to hypoferremia (low serum iron), which is characteristic of the anemia of inflammation. frontiersin.orgjci.orgplos.org This model has been essential for dissecting the inflammatory signaling pathways, primarily the IL-6/STAT3 pathway, that regulate hepcidin expression. frontiersin.org
Table 2: Overview of In Vivo Models in Hepcidin Research
| Model Type | Description | Key Phenotype | Major Contribution to Hepcidin Research |
| HAMP KO | Genetic deletion of the hepcidin gene. ashpublications.org | Severe systemic iron overload. ashpublications.org | Confirmed hepcidin as the master regulator of iron homeostasis. ashpublications.org |
| HFE KO | Genetic deletion of the hemochromatosis gene. nih.gov | Progressive iron overload with inappropriately low hepcidin. nih.govresearchgate.net | Elucidated the role of HFE in sensing body iron stores to regulate hepcidin. nih.govresearchgate.net |
| TFR2 KO | Genetic deletion of transferrin receptor 2. uni.lu | Iron overload due to impaired hepcidin upregulation. nih.govuni.lu | Demonstrated the requirement of TfR2 for iron-mediated hepcidin expression. uni.lu |
| HJV KO | Genetic deletion of the hemojuvelin gene. nih.gov | Severe, early-onset iron overload with very low hepcidin. nih.govjci.org | Established HJV as a critical co-receptor in the BMP signaling pathway for hepcidin regulation. plos.orgnih.gov |
| Dietary Iron Manipulation | Mice fed diets with varying iron content. nih.gov | Changes in body iron stores and corresponding hepcidin levels. nih.govplos.org | Characterized the physiological response of hepcidin to systemic iron status. nih.gov |
| Phenylhydrazine-induced Hemolysis | Chemically induced red blood cell destruction. nih.gov | Anemia and suppressed hepcidin expression. nih.govnih.gov | Revealed the dominant role of erythropoietic signals in downregulating hepcidin. nih.gov |
| LPS-induced Inflammation | Induction of systemic inflammation with bacterial endotoxin. frontiersin.org | Increased hepcidin and subsequent hypoferremia. frontiersin.orgplos.org | Dissected the inflammatory pathways (IL-6/STAT3) that upregulate hepcidin. frontiersin.org |
Biochemical and Molecular Biology Techniques for Hepcidin Analysis
A variety of sophisticated biochemical and molecular biology techniques are employed to investigate the complex regulation and function of hepcidin at the gene, mRNA, and protein levels. These methods are crucial for understanding its role in both normal physiology and disease states.
Gene Expression Analysis (e.g., RT-qPCR for HAMP mRNA)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for quantifying hepcidin (HAMP) messenger RNA (mRNA) expression levels. This highly sensitive and specific technique allows researchers to measure changes in hepcidin transcription in response to various stimuli, such as iron status, inflammation, and erythropoietic demand.
The methodology involves several key steps. First, total RNA is extracted from cells or tissues of interest, such as hepatocytes or liver tissue, which are the primary sites of hepcidin synthesis. researchgate.net The quality and quantity of the extracted RNA are assessed to ensure accuracy. Next, the RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA then serves as the template for the qPCR reaction.
In the qPCR step, gene-specific primers designed to amplify a unique region of the HAMP cDNA are used in conjunction with a fluorescent dye (like SYBR Green) or a fluorescently labeled probe. thermofisher.com As the PCR amplification proceeds, the fluorescence signal increases proportionally to the amount of amplified DNA. By monitoring this signal in real-time, the initial amount of HAMP mRNA in the sample can be accurately quantified.
To ensure reliable results, data are normalized to the expression of one or more stably expressed reference genes (also known as housekeeping genes) to correct for variations in RNA input and reverse transcription efficiency. researchgate.net This meticulous process allows for the precise comparison of HAMP mRNA levels across different experimental conditions, providing critical insights into the transcriptional regulation of this vital hormone. plos.orgnih.gov
Table 2: Key Steps and Considerations in RT-qPCR for HAMP mRNA Analysis
| Step | Description | Key Considerations |
|---|---|---|
| RNA Extraction | Isolation of total RNA from a biological sample (e.g., liver tissue, HepG2 cells). | RNA integrity and purity are critical. A260/A280 ratio should be >1.8. |
| cDNA Synthesis | Conversion of mRNA into a stable cDNA template using reverse transcriptase. | Choice of priming strategy (oligo(dT), random primers, or gene-specific primers). |
| qPCR Amplification | Real-time amplification of the HAMP cDNA target using specific primers and a fluorescent detection method. | Primer specificity and efficiency validation. Use of appropriate controls (e.g., no-template control). |
| Data Analysis | Quantification of HAMP mRNA relative to a reference gene using methods like the 2-ΔΔCt method. | Selection of validated, stable reference genes (e.g., GAPDH, ACTB) is essential for accurate normalization. |
Protein Quantification Methodologies (e.g., ELISA, Mass Spectrometry for Hepcidin Peptides)
Accurate quantification of the hepcidin peptide in biological fluids like serum and plasma is essential for both research and clinical diagnostics. The two predominant methods for this are enzyme-linked immunosorbent assays (ELISA) and mass spectrometry (MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunoassay-based technique that utilizes antibodies to detect and quantify hepcidin. Commercially available ELISA kits are typically based on either a sandwich or a competitive format. nih.gov
Sandwich ELISA : In this format, a capture antibody pre-coated on a microplate well binds to hepcidin in the sample. A second, enzyme-conjugated detection antibody then binds to a different epitope on the hepcidin molecule. The addition of a substrate results in a colorimetric signal that is directly proportional to the amount of hepcidin present. researchgate.net
Competitive ELISA : Here, hepcidin in the sample competes with a labeled, known amount of hepcidin for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the concentration of hepcidin in the sample. thermofisher.com
ELISAs are high-throughput and relatively cost-effective, making them suitable for large-scale clinical studies. nih.govnih.gov However, a potential limitation is the cross-reactivity of some antibodies with hepcidin propeptides or inactive isoforms, which can lead to an overestimation of the bioactive peptide. youtube.com
Mass Spectrometry (MS)
Mass spectrometry-based methods offer high specificity and accuracy for hepcidin quantification. These techniques can distinguish the bioactive 25-amino acid hepcidin (hepcidin-25) from its inactive, N-terminally truncated isoforms (e.g., hepcidin-22 and hepcidin-20). nih.govnih.gov
Various MS approaches are used, including time-of-flight (TOF) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ashpublications.orgnih.govyoutube.com These methods involve enriching hepcidin from the sample, ionizing the peptides, and then separating them based on their mass-to-charge ratio. By including a known amount of a stable isotope-labeled hepcidin as an internal standard, absolute quantification of the endogenous peptide can be achieved. youtube.com MS is considered a reference method for hepcidin measurement due to its high specificity for the active form of the hormone. ashpublications.orgnih.gov
Table 3: Comparison of ELISA and Mass Spectrometry for Hepcidin Quantification
| Feature | ELISA | Mass Spectrometry (MS) |
|---|---|---|
| Principle | Immuno-detection with specific antibodies. | Separation and detection based on mass-to-charge ratio. |
| Specificity | Can vary; potential cross-reactivity with isoforms. | High; specifically quantifies bioactive hepcidin-25 (B1576460). |
| Throughput | High; suitable for large sample numbers. | Lower; more complex sample preparation. |
| Equipment | Standard microplate reader. | Specialized mass spectrometer. |
| Primary Use | Large-scale clinical and research screening. | Reference method, detailed isoform analysis, research. |
Immunoprecipitation and Protein-Protein Interaction Studies
Understanding the molecular mechanisms of hepcidin action requires identifying and characterizing its binding partners. Immunoprecipitation (IP) and related techniques like co-immunoprecipitation (co-IP) and pull-down assays are fundamental for studying these protein-protein interactions.
The primary and most well-characterized interaction is between hepcidin and its receptor, the iron exporter ferroportin. ashpublications.orgashpublications.org Co-IP is a powerful method to validate this interaction within a cellular context. In this technique, a cell lysate is incubated with an antibody that specifically targets one of the proteins of interest (e.g., ferroportin). This antibody, along with its bound "bait" protein and any interacting "prey" proteins (like hepcidin), is then captured using protein A/G-coated beads. After washing away non-specifically bound proteins, the entire complex is eluted and analyzed, typically by Western blotting, to confirm the presence of the interacting partner.
Studies have successfully used co-IP to demonstrate that hepcidin binding to ferroportin is a crucial step that leads to the internalization and degradation of the transporter. nih.gov Furthermore, these techniques have been instrumental in revealing more complex interactions. For example, co-IP experiments have shown that the binding of Janus kinase 2 (Jak2) to ferroportin is dependent on the presence of hepcidin, indicating that Jak2 is a key component of the signaling cascade that leads to ferroportin phosphorylation and degradation. nih.gov Co-IP has also been used to show a direct interaction between hepcidin and transferrin receptor 2 (TFR2). plos.org
Pull-down assays are an in vitro alternative to co-IP. researchgate.net In this method, a purified, tagged "bait" protein (e.g., a GST-tagged hepcidin) is immobilized on affinity beads. This complex is then incubated with a cell lysate containing potential binding partners. After incubation and washing, bound proteins are eluted and identified, often by mass spectrometry or Western blot. This approach is valuable for confirming direct physical interactions and screening for novel binding partners.
Table 4: Techniques for Studying Hepcidin Protein Interactions
| Technique | Principle | "Bait" Protein | "Prey" Protein(s) | Key Hepcidin Findings |
|---|---|---|---|---|
| Co-Immunoprecipitation (Co-IP) | An antibody targets a native protein in a cell lysate, pulling down its interaction partners. | Endogenous protein (e.g., Ferroportin). | Interacting proteins from lysate (e.g., Hepcidin, Jak2). | Confirmed in-cell interaction of hepcidin with ferroportin and TFR2; showed hepcidin-dependent binding of Jak2 to ferroportin. |
| Pull-Down Assay | A purified, tagged bait protein immobilized on beads captures interacting proteins from a lysate. | Purified, tagged protein (e.g., GST-Hepcidin). | Interacting proteins from lysate. | Validates direct physical interactions and identifies novel binding partners. |
Reporter Gene Assays for Hepcidin Promoter Activity
Reporter gene assays are a cornerstone for dissecting the transcriptional regulation of the hepcidin gene (HAMP). This technique allows researchers to identify crucial regulatory elements within the HAMP promoter and to quantify how its activity is modulated by various signaling pathways and transcription factors.
The fundamental principle involves creating a reporter construct where the HAMP promoter sequence is cloned upstream of a reporter gene, most commonly the gene encoding firefly luciferase. nih.gov This construct is then transfected into a relevant cell line, typically human hepatoma cells like HepG2, which endogenously express hepcidin.
Once inside the cell, the cellular transcription machinery will bind to the HAMP promoter sequence and drive the expression of the luciferase gene. The activity of the promoter is then quantified by lysing the cells and measuring the light output produced by the luciferase enzyme in the presence of its substrate, luciferin. nih.gov To control for transfection efficiency, a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected, and the firefly luciferase signal is normalized to the Renilla signal. nih.gov
By creating a series of reporter constructs with deletions or site-specific mutations in the HAMP promoter, researchers can pinpoint specific DNA sequences that are essential for its regulation. ashpublications.org Furthermore, by co-transfecting the reporter construct with expression vectors for specific transcription factors or by treating the cells with signaling molecules (like BMPs or IL-6), scientists can determine which factors directly activate or repress hepcidin transcription. nih.govashpublications.org These assays have been instrumental in identifying key regulatory elements like the BMP-responsive elements (BMP-REs) and the STAT3 binding site within the hepcidin promoter. nih.govplos.org
Table 5: Components and Application of Hepcidin Promoter Reporter Assays
| Component | Description | Example in Hepcidin Research |
|---|---|---|
| Promoter Construct | The regulatory DNA sequence of the HAMP gene. | Cloning of the human HAMP promoter (~1.8 kb upstream of the start site). |
| Reporter Gene | A gene whose protein product is easily measured. | Firefly luciferase (Photinus pyralis). |
| Expression Vector | A plasmid containing the promoter-reporter cassette. | pGL3-Basic or pGL3-Promoter vector. |
| Host Cell Line | A cell line capable of transcribing the promoter. | Human hepatoma cells (HepG2, HuH7). |
| Stimulus/Co-transfection | Treatment or plasmid used to modulate promoter activity. | Treatment with IL-6 or BMPs; co-transfection with plasmids for USF1, USF2, STAT3, or SMADs. |
| Readout | Measurement of the reporter protein's activity. | Luminescence measurement of luciferase activity. |
Chromatin Immunoprecipitation (ChIP) Assays for Transcriptional Regulation
Chromatin immunoprecipitation (ChIP) is a powerful technique used to determine whether a specific protein, such as a transcription factor, binds to a particular genomic region, like the hepcidin promoter, within the natural context of the cell. This method provides direct evidence of protein-DNA interactions in vivo, complementing the functional data obtained from reporter gene assays.
The ChIP procedure begins with cross-linking proteins to DNA in living cells, usually with formaldehyde. This step effectively "freezes" the protein-DNA interactions as they occur in the nucleus. The cells are then lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
Next, an antibody specific to the transcription factor of interest is used to immunoprecipitate the chromatin fragments that are bound by that factor. The antibody-protein-DNA complexes are captured on beads, and non-specific chromatin is washed away. Finally, the cross-links are reversed, and the DNA is purified.
The purified DNA is then analyzed by quantitative PCR (qPCR) using primers that flank a suspected binding site in the hepcidin promoter. A significant enrichment of the promoter DNA in the immunoprecipitated sample compared to a negative control (e.g., an immunoprecipitation with a non-specific IgG antibody) confirms that the transcription factor binds to that specific region of the hepcidin promoter in the cell.
ChIP assays have been crucial in confirming the binding of key transcription factors to the HAMP promoter. For example, studies have used ChIP to demonstrate the direct binding of STAT3 to its response element in the promoter following IL-6 stimulation and the binding of SMAD proteins in response to BMP signaling. researchgate.net Similarly, ChIP has confirmed the occupancy of transcription factors like USF1 and USF2 at E-box elements within the hepcidin promoter, solidifying their role in its transcriptional control. ashpublications.orgashpublications.org
Table 6: Overview of the Chromatin Immunoprecipitation (ChIP) Assay Workflow for Hepcidin Studies
| Step | Description | Purpose |
|---|---|---|
| 1. Cross-linking | Cells (e.g., HepG2) are treated with formaldehyde. | To covalently link proteins to the DNA they are bound to. |
| 2. Chromatin Shearing | Chromatin is fragmented into smaller pieces (200-1000 bp) by sonication. | To allow for precise mapping of binding sites. |
| 3. Immunoprecipitation | An antibody specific to a target transcription factor (e.g., STAT3, SMAD4, USF2) is added to the sheared chromatin. | To selectively isolate the transcription factor and its bound DNA fragments. |
| 4. DNA Purification | The protein-DNA cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes. | To isolate the DNA fragments that were bound by the target protein. |
| 5. DNA Analysis | The amount of the HAMP promoter sequence in the purified DNA is quantified using qPCR. | To determine if the target transcription factor was bound to the hepcidin promoter. |
Structural Biology Approaches to Hepcidin and Ferroportin
The elucidation of the three-dimensional structures of hepcidin and its receptor, ferroportin, has been crucial for understanding the molecular basis of systemic iron regulation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD) simulations, and cryogenic electron microscopy (cryo-em) have provided atomic-level insights into hepcidin's conformation and its interaction with ferroportin.
NMR Spectroscopy and Molecular Dynamics Simulations of Hepcidin
Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental tool for determining the solution structure of hepcidin, revealing key features of this 25-amino acid peptide. Early NMR studies established that hepcidin adopts a compact, hairpin-like fold stabilized by a complex network of four disulfide bonds. nih.govnih.gov The structure consists of a distorted β-sheet, with an unusual vicinal disulfide bridge at the turn of the hairpin. nih.govresearchgate.net This rigid conformation is essential for its biological activity.
NMR studies have also highlighted the dynamic nature of hepcidin in solution. At ambient temperatures, the peptide exists in at least two different conformations that interconvert. nih.gov This conformational dynamism was resolved by varying the temperature during NMR experiments, which allowed for the determination of distinct structures at 325 K and 253 K (in supercooled water). nih.gov Furthermore, NMR analysis has been instrumental in revising the disulfide bond connectivity, establishing a pattern of Cys1–Cys8, Cys2–Cys4, Cys3–Cys6, and Cys5–Cys7. nih.gov Other NMR-based investigations have explored the interaction of hepcidin with metal ions, such as copper and nickel, confirming that the N-terminal region of the peptide, known as the ATCUN motif, is a key binding site. mdpi.comresearchgate.net
Molecular Dynamics (MD) simulations complement experimental data from NMR by providing a dynamic view of hepcidin's behavior and its interactions over time. MD simulations have been used to investigate the structural and mechanical properties of different hepcidin isoforms (e.g., hepcidin-20 (B1576446) and hepcidin-25) and to assess the importance of the disulfide bonds in maintaining the peptide's structural integrity. researchgate.net These computational approaches have also been employed to study how hepcidin interacts with other molecules. For instance, simulations have shown that certain environmental contaminants can bind to the loop and N-terminal regions of hepcidin, inducing changes in its secondary structure and hydrophobicity. acs.org In conjunction with structural studies of the hepcidin-ferroportin complex, MD simulations have helped to characterize the binding of iron ions to ferroportin, demonstrating that the ions spontaneously bind to specific sites within the transporter's central cavity. nih.govescholarship.org
Key Research Findings on Hepcidin Structure from NMR Spectroscopy
| Finding | Technique/Method | Key Implication | Reference |
|---|---|---|---|
| Determination of 3D Solution Structure | 2D ¹H NMR Spectroscopy | Revealed a compact, hairpin-like fold with a distorted β-sheet and a vicinal disulfide bond. | nih.govresearchgate.net |
| Conformational Dynamics | Temperature-varied NMR | Hepcidin interconverts between two distinct conformations in solution at ambient temperatures. | nih.gov |
| Revised Disulfide Connectivity | NMR and Chemical Analysis | Established the correct disulfide bond pattern (Cys1–Cys8, Cys2–Cys4, Cys3–Cys6, Cys5–Cys7). | nih.gov |
| Aggregation Properties | NMR Diffusion Studies | Hepcidin-25 tends to aggregate, a property potentially related to its biological activity, with the N-terminus mediating interactions. | nih.gov |
| Metal Ion Binding | NMR Spectroscopy | Confirmed that the N-terminal ATCUN motif is a primary binding site for copper (II) and nickel (II) ions. | mdpi.comresearchgate.net |
X-ray Crystallography of Hepcidin-Ferroportin Complexes
While X-ray crystallography is a powerful technique for determining the atomic structure of proteins, obtaining high-quality crystals of membrane proteins like ferroportin, especially in complex with a peptide ligand, presents significant challenges. Consequently, the high-resolution structure of the human hepcidin-ferroportin complex was determined using cryogenic electron microscopy (cryo-EM), which is better suited for large, flexible membrane protein complexes. nih.govnih.gov
Cryo-EM structures have provided unprecedented insight into the mechanism of hepcidin-mediated ferroportin inhibition. nih.govbiorxiv.orgbiorxiv.orgscispace.com These studies revealed that hepcidin binds to ferroportin in an outward-open conformation, inserting into a central cavity between the N- and C-terminal domains of the transporter. nih.govbiorxiv.org In this position, hepcidin acts as a molecular cork, physically occluding the iron efflux pathway and thereby directly inhibiting iron transport. nih.govbiorxiv.org
The structural data also elucidated the critical role of iron in modulating the interaction. The affinity of hepcidin for ferroportin increases by approximately 80-fold in the presence of an iron mimetic, suggesting a model where hepcidin preferentially targets iron-loaded ferroportin molecules for degradation. nih.govbiorxiv.orgbiorxiv.org The cryo-EM maps identified two metal-binding sites within ferroportin, and showed that the carboxy-terminus of hepcidin directly contacts the divalent metal ion in the C-domain binding site. nih.govnih.gov This iron-dependent binding mechanism ensures that the regulation is most active when systemic iron levels are high. Key residues on both hepcidin (particularly at the N-terminus) and ferroportin (such as Cysteine-326) have been identified as essential for this interaction. researchgate.netashpublications.org
Structural Details of the Hepcidin-Ferroportin Complex from Cryo-EM Studies
| Structural Feature | Description | Functional Significance | Reference |
|---|---|---|---|
| Ferroportin Conformation | Binds to ferroportin in an outward-open state. | Exposes the binding site in the extracellular-facing central cavity. | nih.govbiorxiv.org |
| Binding Mechanism | Hepcidin acts as a "cork," physically blocking the iron efflux channel. | Provides a mechanism for acute inhibition of iron transport, independent of ferroportin degradation. | nih.govbiorxiv.org |
| Role of Iron | Hepcidin binding affinity is increased ~80-fold in the presence of iron (or a mimetic like cobalt). | Suggests hepcidin preferentially targets iron-exporting ferroportin, linking regulation directly to iron status. | nih.govbiorxiv.org |
| Hepcidin-Metal Interaction | The carboxy-terminus of hepcidin directly contacts the metal ion in the C-domain of ferroportin. | Completes the coordination of the metal ion, stabilizing the complex and enhancing binding affinity. | nih.govnih.gov |
| Key Interacting Residues | Involves hepcidin's N-terminus and ferroportin's extracellular loops, including Cys326. | Mutations in these residues can lead to hepcidin resistance and iron overload disorders. | researchgate.netashpublications.org |
| Data Deposition | PDB: 6WBV, EMDB: EMD-21599 (FPN-Co²⁺-Hepcidin complex). | Provides public access to the atomic coordinates and electron density maps for further research. | nih.gov |
Emerging Concepts and Research Directions in Hepcidin Biology
Unraveling Novel Regulators and Feedback Loops in Hepcidin Expression
The transcriptional control of hepcidin (encoded by the HAMP gene) is intricate and responsive to multiple stimuli, including iron levels, inflammation, and erythropoietic demand. While the bone morphogenetic protein (BMP)/SMAD pathway is a major regulator of iron-dependent hepcidin induction, and the JAK/STAT pathway mediates inflammatory signals, research is uncovering additional layers of complexity and novel regulators. mdpi.comnih.govfrontiersin.org
Studies have identified members of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) family of transcriptional regulators, such as upstream stimulatory factor 1 (USF1) and USF2, as potential modulators of hepcidin expression. ashpublications.org This suggests that these factors may play an auxiliary role in iron homeostasis. Furthermore, investigations into feedback loops have revealed that hepcidin itself might be involved in a ferroportin/JAK2/STAT3-dependent anti-inflammatory negative feedback loop in macrophages. medcraveonline.comnih.gov In this proposed mechanism, hepcidin binding to ferroportin on macrophages can lead to the downregulation of inflammatory cytokines like IL-6 and TNFα, potentially mediated by the induction of suppressor of cytokine signaling 3 (SOCS3), a negative regulator of the JAK-STAT pathway. medcraveonline.comnih.gov
Another identified negative regulator of hepcidin expression is SMAD7, an inhibitory SMAD protein that participates in negative feedback loops for both TGF-β and BMP signaling. ashpublications.org SMAD7 has been shown to be a potent suppressor of hepcidin in cell-based assays and is co-regulated with hepcidin in the liver of iron-loaded mice, suggesting its role in a negative feedback mechanism initiated by activating signals. ashpublications.org
Erythroferrone (ERFE), a hormone released by erythroid precursors in response to erythropoietin, is a key suppressor of hepcidin expression, facilitating iron mobilization for increased red blood cell production. frontiersin.orghaematologica.orgnih.gov Research continues to explore the precise mechanisms by which ERFE attenuates BMP/SMAD signaling to suppress hepcidin. frontiersin.org
Advanced Understanding of Hepcidin-Ferroportin Axis Dynamics
The interaction between hepcidin and ferroportin is central to systemic iron homeostasis. Hepcidin binding to ferroportin leads to the phosphorylation, ubiquitination, internalization, and subsequent lysosomal degradation of ferroportin, thereby reducing iron export from cells. nih.govresearchgate.netmdpi.com This dynamic interaction is the primary mechanism by which hepcidin controls the amount of iron entering the plasma from duodenal enterocytes (dietary absorption) and macrophages (recycled iron). nih.govnih.govnih.gov
Advanced research is providing more detailed insights into the molecular events governing this interaction and its consequences. Studies have utilized cell-based assays and investigative tools, including specific antibodies and fluorescently labeled hepcidin, to characterize ferroportin expression and the hepcidin-ferroportin interaction. science.gov This has aided in identifying large and small molecule antagonists capable of inhibiting hepcidin-mediated ferroportin internalization. science.gov
The understanding of the hepcidin-ferroportin axis dynamics is crucial for developing therapeutic strategies. For instance, manipulating this axis can help limit intestinal iron absorption and sequester iron in macrophages and hepatocytes to manage iron overload, or conversely, release sequestered iron in conditions of iron restriction. nih.gov
Investigation of Hepcidin's Broader Biological Functions Beyond Systemic Iron Homeostasis
While its role in systemic iron homeostasis is well-established, emerging research suggests that hepcidin may have broader biological functions. Beyond regulating iron metabolism, hepcidin has been implicated in inflammation regulation, the hypoxia response, and bone development. biologists.com
Studies using genetic mouse models have provided insights into the local roles of hepcidin in specific tissues. For example, cardiomyocyte-specific deletion of hepcidin in mice led to fatal cardiac dysfunction due to cardiomyocyte iron deficiency, despite maintaining normal systemic iron homeostasis. elifesciences.org This finding demonstrates a cell-autonomous role for hepcidin in cardiac iron homeostasis through the autocrine regulation of cardiomyocyte ferroportin. elifesciences.org Similar local roles are being investigated in other tissues that express both hepcidin and ferroportin, such as the kidney and the brain. elifesciences.org
Hepcidin has also been found to be produced locally in epithelia, such as the skin and the intestine, where it may control local iron availability and immune functions. institutcochin.fr In inflammatory bowel diseases (IBDs), dendritic cell-derived hepcidin has been shown to control local iron bioavailability to promote mucosal healing. institutcochin.fr These findings suggest novel paradigms in basic research and potential translational applications in inflammatory disorders. institutcochin.fr
Furthermore, hepcidin's potential involvement in cancer is being explored, with studies investigating its role in tumor growth and progression, particularly in the context of iron dysregulation in cancer cells. mdpi.comfrontiersin.org
Development of Mechanistic Therapeutic Strategies Targeting Hepcidin Pathways (Preclinical Focus)
Given its central role in iron disorders, the hepcidin-ferroportin axis is a highly attractive target for therapeutic intervention. nih.govnih.gov Preclinical research is actively focused on developing mechanistic strategies to modulate hepcidin pathways, aiming to restore iron balance in various conditions. haematologica.orgnih.govnih.govnih.gov
Hepcidin Antagonists (e.g., inhibitors of synthesis, hepcidin binders, interference with ferroportin interaction)
Hepcidin antagonists are being developed to reduce hepcidin levels or block its function, primarily for conditions characterized by inappropriately high hepcidin, such as anemia of inflammation (AI) and iron-refractory iron deficiency anemia (IRIDA). nih.govnih.govhaematologica.org
Strategies include inhibiting hepcidin synthesis by targeting upstream regulatory pathways like the BMP/SMAD and IL-6/STAT3 pathways. nih.govfrontiersin.orghaematologica.orgscispace.com Small molecule inhibitors of BMP receptor type I kinases, such as dorsomorphin (B1670891) and its derivative LDN-193189, have shown promise in preclinical models by inhibiting hepcidin induction. frontiersin.orghaematologica.orgscispace.com Neutralizing monoclonal antibodies against IL-6 or its receptor have also been explored to decrease hepcidin production in inflammatory conditions. haematologica.org
Another approach involves using hepcidin binders that sequester circulating hepcidin, preventing it from interacting with ferroportin. Spiegelmers, which are PEGylated aptamers, are being investigated as hepcidin binders. scispace.com For instance, NOX-H94, a PEGylated Spiegelmer, has shown effectiveness in blocking hepcidin-induced ferroportin degradation in preclinical models. scispace.com
Interfering with the hepcidin-ferroportin interaction is another strategy for hepcidin antagonism. This can involve compounds that prevent hepcidin binding to ferroportin or inhibit the subsequent internalization and degradation of ferroportin. nih.govhaematologica.org
Hepcidin Agonists (e.g., hepcidin analogs, TMPRSS6 inhibitors)
Hepcidin agonists aim to increase hepcidin levels or mimic its activity, primarily for the treatment of iron overload disorders like hereditary hemochromatosis and iron-loading anemias such as β-thalassemia, where hepcidin levels are inappropriately low. haematologica.orgnih.govnih.govnih.govjwatch.org
Synthetic hepcidin and hepcidin analogs, such as minihepcidins, are being developed to directly mimic the action of endogenous hepcidin. haematologica.orgnih.govjwatch.orgmdpi.com These hepcidin mimetics induce the degradation of ferroportin and have shown efficacy in reducing iron overload and improving anemia and ineffective erythropoiesis in preclinical models of hemochromatosis and β-thalassemia. nih.govjwatch.orgmdpi.com
Indirect approaches to increase hepcidin function include inhibiting negative regulators of hepcidin expression, such as TMPRSS6. nih.govjwatch.orgmdpi.com TMPRSS6, also known as matriptase-2, cleaves the BMP co-receptor hemojuvelin (HJV), thereby attenuating BMP/SMAD signaling and hepcidin synthesis. mdpi.comfrontiersin.orgresearchgate.net Inhibitors of TMPRSS6, including antisense oligonucleotides or small interfering RNAs, have been shown in preclinical models to increase hepcidin, decrease iron overload, and improve anemia and ineffective erythropoiesis in conditions like β-thalassemia and hemochromatosis. jwatch.orgresearchgate.net
Strategies Modulating Upstream Regulatory Pathways (e.g., BMP pathway modulators, erythroid factor inhibition)
Modulating the upstream regulatory pathways that control hepcidin expression represents another avenue for therapeutic intervention. nih.govhaematologica.org
Targeting the BMP signaling pathway, a key regulator of iron-induced hepcidin expression, is being explored. mdpi.comnih.govresearchgate.netresearchgate.net While BMP pathway inhibitors (discussed in 6.4.1) are used as hepcidin antagonists, strategies to activate this pathway, particularly through the administration of BMPs like BMP6, could potentially serve as hepcidin agonists to increase hepcidin production in iron overload conditions. nih.govscispace.com
Inhibiting erythroid factors that suppress hepcidin, such as erythroferrone (ERFE), is another promising strategy, particularly for iron-loading anemias with ineffective erythropoiesis where elevated ERFE contributes to hepcidin suppression. mdpi.com Targeting ERFE aims to restore hepcidin levels and improve iron distribution. mdpi.com
Modulating inflammatory pathways, especially the IL-6/STAT3 axis, can also influence hepcidin expression. While anti-cytokine agents are used to reduce inflammation-induced hepcidin (6.4.1), a deeper understanding of the cross-talk between inflammatory and iron-sensing pathways may reveal novel targets for modulating hepcidin in various disease states. nih.govhaematologica.orgresearchgate.net
Q & A
Q. What are the primary physiological roles of hepcidin in iron metabolism, and how can researchers experimentally validate these functions?
Hepcidin regulates systemic iron homeostasis by binding to ferroportin, inducing its internalization and degradation, thereby inhibiting iron absorption and release . To validate this:
Q. What methodological approaches are recommended for quantifying hepcidin levels in human serum, and how do their sensitivities compare?
Common methods include ELISA, LC-MS/MS, and immunochemical assays. Key considerations:
- LC-MS/MS offers high specificity and traceability but requires advanced instrumentation .
- ELISA is cost-effective but may cross-react with hepcidin isoforms, necessitating validation with spike-recovery experiments .
- Harmonize assays using reference materials (e.g., secondary commutable materials) to improve inter-laboratory reproducibility .
Q. How do inflammatory cytokines, such as IL-6, modulate hepcidin expression, and what experimental designs can isolate this relationship?
IL-6 activates the JAK/STAT3 pathway, directly inducing hepcidin transcription. Experimental strategies:
- Treat primary hepatocytes or HepG2 cells with IL-6 and measure hepcidin mRNA via qPCR .
- Use IL-6 receptor antagonists (e.g., tocilizumab) in murine models to observe hepcidin suppression and subsequent iron mobilization .
Advanced Research Questions
Q. How can researchers resolve contradictions in hepcidin-ferritin correlations across clinical studies, particularly in chronic kidney disease (CKD)?
Discrepancies arise from confounding variables (e.g., inflammation, renal function). Solutions:
- Conduct multivariate regression analysis adjusting for covariates like GFR, albumin, and CRP levels (e.g., β=0.590 for ferritin vs. hepcidin in CKD) .
- Stratify cohorts by iron status (e.g., absolute vs. functional iron deficiency) to clarify context-specific relationships .
Q. What are the challenges in designing longitudinal studies to assess hepcidin as a predictive biomarker for anemia therapy response?
Key considerations:
- Define endpoints rigorously (e.g., "response" as hemoglobin increase ≥1 g/dL) and censor data post-rescue therapy to avoid bias .
- Use intention-to-treat (ITT) analysis with sensitivity testing for missing data (e.g., multiple imputation) .
- Validate findings in independent cohorts to address overfitting in predictive models .
Q. How can batch-to-batch variability in synthetic hepcidin peptides impact in vitro assays, and what quality controls mitigate this?
Variability arises from differences in peptide purity, salt content, and solubility. Mitigation strategies:
- Request peptide content analysis and TFA removal (<1%) for cell-based assays .
- Pre-test each batch using a standardized bioassay (e.g., ferroportin degradation efficiency in THP-1 macrophages) .
Q. What statistical approaches are optimal for analyzing hepcidin’s nonlinear relationships with clinical parameters like GDF-15 or CRP?
- Apply log-transformation to skewed variables (e.g., log-GDF-15) to linearize associations .
- Use spline regression or generalized additive models (GAMs) to capture nonlinear trends in population studies .
Methodological Best Practices
Q. How should researchers report hepcidin measurements to ensure reproducibility and compliance with journal guidelines?
Q. What are the pitfalls in interpreting hepcidin’s role in iron-restricted erythropoiesis, and how can mechanistic studies address them?
Confounding by inflammation:
- Use dual luciferase reporters to dissect hepcidin regulation by iron (BMP/SMAD) vs. inflammation (IL-6/STAT3) pathways .
- Employ iron isotopic tracers in animal models to quantify hepcidin-mediated iron recycling efficiency .
Data Interpretation and Conflict Resolution
Q. How can meta-analyses reconcile divergent findings on hepcidin’s utility in predicting iron deficiency anemia (IDA) progression?
- Perform subgroup analyses by population (e.g., pediatric vs. elderly), assay type, and cutoff values .
- Assess publication bias using funnel plots and trim-and-fill methods .
Q. What experimental evidence supports or refutes hepcidin’s crosstalk with other iron regulators (e.g., erythroferrone)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
